molecular formula C25H34N8O B10769086 DprE1-IN-10 CAS No. 1222879-96-0

DprE1-IN-10

Cat. No.: B10769086
CAS No.: 1222879-96-0
M. Wt: 462.6 g/mol
InChI Key: DGEBYERMQBTMHV-UHFFFAOYSA-N
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Description

N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide is a member of 6-aminopurines.

Properties

CAS No.

1222879-96-0

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

IUPAC Name

N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-ylpurin-6-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C25H34N8O/c1-6-21(34)27-18-8-7-9-19(14-18)28-23-22-24(33(15-26-22)16(2)3)31-25(30-23)29-17-10-12-20(13-11-17)32(4)5/h6-9,14-17,20H,1,10-13H2,2-5H3,(H,27,34)(H2,28,29,30,31)

InChI Key

DGEBYERMQBTMHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N(C)C)NC4=CC(=CC=C4)NC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of DprE1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a compound designated "DprE1-IN-10." This guide will therefore focus on the well-characterized mechanisms of action of prominent DprE1 inhibitors, which are presumed to be representative of the class.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays an essential role in the biosynthesis of the mycobacterial cell wall, a complex and unique structure vital for the bacterium's survival and pathogenicity. Specifically, DprE1 is involved in the synthesis of arabinogalactan and lipoarabinomannan, two major components of the cell wall.[1][2] Its absence in humans makes it an attractive and specific target for the development of novel anti-tuberculosis drugs.[3] Several DprE1 inhibitors have shown potent activity against both drug-susceptible and drug-resistant strains of Mtb, with some candidates advancing into clinical trials.[1]

The DprE1/DprE2 Pathway: A Critical Junction in Cell Wall Synthesis

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[4] DPA is the sole arabinose donor for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan.[5]

The two-step process is as follows:

  • Oxidation: DprE1, an FAD-dependent oxidase, catalyzes the oxidation of the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[4]

  • Reduction: The NADH-dependent reductase DprE2 then reduces DPX to DPA.[4]

Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of essential cell wall components and leading to bacterial cell death.[3]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis (Arabinogalactan, Lipoarabinomannan) DPA->Arabinan DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 DprE2->DPA Reduction NAD NAD+ DprE2->NAD FAD FAD FAD->DprE1 NADH NADH NADH->DprE2

DprE1/DprE2 biosynthetic pathway.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors: The Benzothiazinone (BTZ) Class

A prominent class of covalent inhibitors is the benzothiazinones, which includes compounds like BTZ043 and Macozinone (PBTZ169).[6][7] These compounds are pro-drugs that are activated by DprE1 itself.[3] The mechanism of covalent inhibition is a "suicide inhibition" pathway:

  • Enzyme Binding and Reduction: The nitroaromatic group of the BTZ compound binds to the active site of DprE1. The reduced flavin cofactor (FADH2) within the enzyme reduces the nitro group of the inhibitor to a reactive nitroso derivative.[3]

  • Nucleophilic Attack: The highly reactive nitroso intermediate is then subjected to a nucleophilic attack by the thiol group of a conserved cysteine residue in the active site of DprE1 (Cys387 in M. tuberculosis).[3]

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent semimercaptal adduct between the inhibitor and the enzyme, irreversibly inactivating DprE1.[3]

Covalent_Inhibition cluster_DprE1 DprE1 Active Site DprE1_FADH2 DprE1-FADH2 (Reduced) BTZ_nitroso BTZ (Nitroso intermediate) DprE1_FADH2->BTZ_nitroso Cys387 Cys387-SH Covalent_adduct Covalent DprE1-BTZ Adduct (Inactive Enzyme) Cys387->Covalent_adduct BTZ_nitro BTZ (Nitro form) BTZ_nitro->DprE1_FADH2 Binding BTZ_nitroso->Cys387 Nucleophilic attack

Mechanism of covalent inhibition by benzothiazinones.
Non-Covalent Inhibitors

Non-covalent inhibitors, such as TBA-7371 and OPC-167832, also bind to the active site of DprE1 but do so through reversible interactions like hydrogen bonds and hydrophobic interactions.[8][9] These inhibitors do not form a permanent bond with the enzyme and their binding is characterized by equilibrium constants (Ki). They function by competing with the natural substrate (DPR) for binding to the active site, thereby preventing the oxidation step.

Quantitative Data on DprE1 Inhibitors

The following tables summarize key quantitative data for several well-characterized DprE1 inhibitors.

Inhibitor Class Target IC50 Reference(s)
TBA-73711,4-AzaindoleDprE110 nM[10]
Inhibitor M. tuberculosis Strain(s) MIC (Minimum Inhibitory Concentration) Reference(s)
BTZ043H37Rv, M. smegmatis2.3 nM, 9.2 nM[11]
Macozinone (PBTZ169)H37Rv0.3 nM[12]
TBA-7371M. tuberculosis0.64 µg/mL[8]
OPC-167832M. tuberculosis (various strains)0.00024 - 0.002 µg/mL[9][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DprE1 inhibitors. Below are outlines of key experimental protocols.

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1. A common method involves a coupled-enzyme assay or monitoring the conversion of a radiolabeled substrate.

Example Protocol (Radiolabeled Substrate Assay): [14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified DprE1 enzyme, FAD, and a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2).

  • Inhibitor Incubation: Incubate the enzyme with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as 14C-DPR.

  • Reaction Quenching: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Separation: Separate the substrate (DPR) from the product (DPX) using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of product formed by detecting the radioactivity in the corresponding spot on the TLC plate.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically determined using a broth microdilution method.

Example Protocol (Broth Microdilution): [4]

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable growth medium like Middlebrook 7H9 broth supplemented with OADC. The final inoculum should be approximately 105 CFU/mL.[4]

  • Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the growth medium.

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).

  • Growth Assessment: Determine bacterial growth visually or by using a growth indicator such as resazurin. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Cytotoxicity Assay

It is essential to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. A common method is the MTT assay.

Example Protocol (MTT Assay): [15]

  • Cell Seeding: Seed a mammalian cell line (e.g., human lung epithelial cells A549 or human monocytic THP-1 cells) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Exposure: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

Conclusion

DprE1 is a validated and highly vulnerable target for the development of new anti-tuberculosis drugs. The mechanism of action of DprE1 inhibitors, particularly the covalent modification by benzothiazinones, is well-understood and provides a strong basis for rational drug design. The availability of robust in vitro and cell-based assays allows for the effective screening and characterization of new inhibitor candidates. While the specific compound "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating any inhibitor targeting this critical enzyme. Further research and development of DprE1 inhibitors hold significant promise for combating the global threat of tuberculosis.

References

Target Identification and Validation of DprE1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "DprE1-IN-10" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the target identification and validation process for a representative covalent inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb). The methodologies and data presented are based on established research on well-characterized DprE1 inhibitors, such as the benzothiazinone class.

Introduction: DprE1 as a Prime Antitubercular Target

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1] Specifically, DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinans, which are crucial components of arabinogalactan and lipoarabinomannan, two essential polysaccharides in the Mtb cell wall.[2][3] The essentiality of DprE1 for mycobacterial viability and its absence in mammals make it a highly attractive target for the development of novel anti-tuberculosis drugs.[1][2]

This guide details the multifaceted approach to identify and validate inhibitors targeting DprE1, encompassing enzymatic and whole-cell screening, mechanism of action studies, and target engagement confirmation.

Target Identification: From Hit to Lead

The identification of DprE1 inhibitors often begins with high-throughput screening of compound libraries against whole Mtb cells or the purified DprE1 enzyme.

Initial Screening and Hit Prioritization

Initial hits are typically identified through assays measuring the inhibition of Mtb growth (Minimum Inhibitory Concentration - MIC) or direct inhibition of DprE1 enzymatic activity (IC50). Promising hits are then prioritized based on their potency, selectivity, and drug-like properties.

Table 1: In Vitro Activity of a Representative Covalent DprE1 Inhibitor

ParameterValueDescription
Mtb H37Rv MIC0.5 - 10 ng/mLMinimum inhibitory concentration against the wild-type, drug-sensitive strain of M. tuberculosis.
DprE1 IC500.02 - 7.2 µMHalf-maximal inhibitory concentration against the purified DprE1 enzyme.[4]
Cytotoxicity (e.g., on HepG2 cells)>10 µMConcentration at which the compound shows toxicity to a human cell line, indicating selectivity.
Mechanism of Action: Covalent Inhibition

Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), act as covalent inhibitors.[3] These compounds typically contain a nitro group that is bioreductively activated by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This activation generates a reactive nitroso species that forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible enzyme inactivation.[3]

Target Validation: Confirming DprE1 as the Molecular Target

A series of experiments are crucial to unequivocally validate that the observed antimycobacterial activity of an inhibitor is a direct result of its interaction with DprE1.

Target Overexpression Studies

Overexpression of the target protein in Mtb can lead to a shift in the MIC of a compound that specifically targets that protein.

Table 2: MIC Shift in DprE1 Overexpressing Strain

M. tuberculosis StrainInhibitor MICFold Change
Wild-Type H37Rv1 ng/mL-
H37Rv with DprE1 overexpression plasmid>20 ng/mL>20

A significant increase in the MIC value in the DprE1 overexpressing strain strongly suggests that DprE1 is the primary target of the inhibitor.[5]

Analysis of Resistant Mutants

Spontaneously generated resistant mutants of Mtb selected in the presence of a DprE1 inhibitor often harbor mutations in the dprE1 gene. Sequencing the dprE1 gene from these resistant isolates can pinpoint the binding site of the inhibitor. For covalent inhibitors like BTZs, mutations in the Cys387 residue are commonly observed to confer high-level resistance.[6]

In Vitro Enzymatic Assays

Direct inhibition of purified DprE1 enzyme activity is a cornerstone of target validation. Various assay formats can be employed to measure the conversion of DPR to its oxidized intermediate, DPX, by DprE1.

Table 3: Kinetic Parameters of DprE1 Inhibition

ParameterValueDescription
k_inact 0.1 min⁻¹Rate of enzyme inactivation.
K_I 50 nMInhibitor concentration at half-maximal inactivation rate.

These parameters are characteristic of time-dependent, irreversible inhibition, consistent with a covalent mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis H37Rv is typically determined using the broth microdilution method.

  • Prepare a serial dilution of the inhibitor in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of Mtb H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DprE1 Enzyme Inhibition Assay (Resazurin-Based Redox Assay)

This assay measures the redox activity of DprE1. The reduction of the DprE1 cofactor FAD to FADH2 during the oxidation of the substrate is coupled to the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).

  • Purify recombinant Mtb DprE1 protein.

  • In a 96-well plate, add the purified DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a suitable analog), and the test inhibitor at various concentrations.

  • Initiate the reaction by adding resazurin.

  • Monitor the increase in fluorescence over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[7]

Target Engagement in Whole Cells

To confirm that the inhibitor engages DprE1 within the mycobacterial cell, a thermal shift assay can be performed on cell lysates.

  • Grow Mtb cultures and expose them to the inhibitor.

  • Lyse the cells and incubate the lysate with a fluorescent dye that binds to unfolded proteins.

  • Measure the fluorescence as the temperature is gradually increased.

  • Binding of the inhibitor to DprE1 will stabilize the protein, resulting in a higher melting temperature compared to the untreated control.

Visualizing Key Pathways and Workflows

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPX Decaprenylphosphoryl- 2'-keto-D-ribose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) NADH -> NAD+ Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan

Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Enzyme_Assay Purified DprE1 Enzyme Inhibition Assay (IC50 Determination) Kinetics Enzyme Kinetics (k_inact / K_I) Enzyme_Assay->Kinetics Confirmation Target Validated: DprE1 MIC_Assay Whole-Cell Mtb Growth Inhibition (MIC Determination) Overexpression DprE1 Overexpression (MIC Shift) MIC_Assay->Overexpression Resistant_Mutants Resistant Mutant Sequencing (dprE1 gene) MIC_Assay->Resistant_Mutants Lead_Compound Lead Inhibitor Candidate Lead_Compound->Enzyme_Assay Lead_Compound->MIC_Assay

Caption: Workflow for the validation of DprE1 as the inhibitor's target.

Covalent_Inhibition_MoA Inhibitor Nitro-containing Inhibitor (Prodrug) DprE1_FADH2 DprE1 Active Site (with reduced FADH2) Inhibitor->DprE1_FADH2 enters active site Nitroso_Intermediate Reactive Nitroso Intermediate DprE1_FADH2->Nitroso_Intermediate reduces nitro group Cys387 Cysteine 387 Residue Nitroso_Intermediate->Cys387 reacts with Covalent_Adduct Irreversible Covalent Adduct (Enzyme Inactivation)

Caption: Mechanism of action for a covalent DprE1 inhibitor.

Conclusion

The identification and validation of DprE1 inhibitors represent a promising avenue in the development of new treatments for tuberculosis. A rigorous and multi-pronged approach, combining enzymatic assays, whole-cell activity determination, and genetic methods, is essential to confirm DprE1 as the bona fide target. The detailed methodologies and validation workflows presented in this guide provide a framework for researchers and drug developers working to combat this global health threat.

References

DprE1-IN-10: A Novel, In-Silico-Derived Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a critical and highly vulnerable target in Mtb. This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall components, arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. This whitepaper provides a detailed technical overview of DprE1-IN-10, a novel DprE1 inhibitor identified through a sophisticated in-silico discovery pipeline.

This compound, also referred to as "hit 2" in its discovery publication, emerged from a comprehensive computational screening process designed to identify potent inhibitors of DprE1.[1][2] This guide will detail the mechanism of action of DprE1, the in-silico discovery protocol for this compound, its predicted physicochemical and pharmacokinetic properties, and its binding interactions with the DprE1 enzyme.

Mechanism of Action of DprE1

DprE1 is a key enzyme in the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for essential cell wall arabinans. The process begins with the DprE1-catalyzed oxidation of DPR to decaprenylphosphoryl-2′-keto-ribose (DPX), which is subsequently reduced by DprE2 to form DPA.[3] By inhibiting DprE1, compounds like this compound halt the production of DPA, thereby disrupting the synthesis of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the mycobacterial cell wall. This disruption ultimately leads to cell lysis and death.

In-Silico Discovery and Characterization of this compound

This compound was identified through a multi-step in-silico approach, which is becoming an increasingly powerful tool in early-stage drug discovery for identifying novel chemical scaffolds.[2] The workflow for the discovery of this compound is outlined below.

Experimental Workflow for In-Silico Identification

G cluster_0 Pharmacophore Model Development cluster_1 Virtual Screening cluster_2 Molecular Docking and Scoring cluster_3 Refinement and Prioritization cluster_4 Validation and Final Selection A Selection of 40 known azaindole DprE1 inhibitors B 3D-QSAR and Pharmacophore Hypothesis Generation (ADRRR_1) A->B C Screening of chEMBL Database using ADRRR_1 Hypothesis B->C D Selection of Hits with Phase Score > 2.000 C->D E Molecular Docking against DprE1 (PDB: 4KW5) D->E F Selection of Hits with Binding Affinity < -9.0 kcal/mol E->F G MM-GBSA Free Binding Energy Calculation F->G H Pharmacokinetic (ADMET) and Druglikeness Prediction G->H I Induced Fit Docking (IFD) H->I J Selection of Top 10 Hits I->J K Molecular Dynamics (MD) Simulations (200 ns) J->K L Analysis of Conformational Stability K->L M Identification of this compound (hit 2) as Best Candidate L->M G cluster_0 Mycobacterial Cell Wall Synthesis cluster_1 Inhibition by this compound DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPX Decaprenylphosphoryl- 2-keto-ribose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Lipoarabinomannan Lipoarabinomannan Synthesis DPA->Lipoarabinomannan Inhibitor This compound Inhibitor->DPX Inhibits DprE1

References

Understanding the Binding Mode of DprE1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, playing an essential role in the biosynthesis of the bacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Its absence in humans and its crucial function for mycobacterial viability make it a prime target for the development of novel anti-tuberculosis drugs.[3][4] This guide provides an in-depth look into the binding mechanisms of inhibitors targeting DprE1, with a focus on both computationally identified novel compounds and clinically relevant, well-characterized inhibitors.

A Novel Inhibitor on the Horizon: DprE1-IN-10

Recent advances in computational chemistry have accelerated the discovery of new potential DprE1 inhibitors. One such compound, identified as "hit 2" in virtual screening campaigns, is this compound.[1][5]

Chemical Identity: (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide)[1][5]

The binding mode of this compound has been explored through in-silico methods, which predict its interaction with the DprE1 active site.[1][5] As detailed experimental data on this compound is not yet publicly available, the following information is based on these computational studies.

Predicted Binding Affinity

The following table summarizes the computationally predicted binding affinity of this compound with the DprE1 enzyme.

CompoundPredicted Binding Affinity (kcal/mol)Computational Method
This compound< -9.0Molecular Docking

Table 1: Computationally predicted binding affinity of this compound.[1][5]

In-Silico Experimental Protocol

The identification and characterization of this compound's binding mode were achieved through a multi-step computational workflow.

G cluster_0 Virtual Screening Workflow Pharmacophore Modeling Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Generates 3D model Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Filters large compound libraries Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Predicts binding pose and affinity Molecular Dynamics Molecular Dynamics Binding Energy Calculation->Molecular Dynamics Refines binding free energy Hit Identification Hit Identification Molecular Dynamics->Hit Identification Assesses stability of complex

In-silico workflow for DprE1 inhibitor discovery.

1. Pharmacophore Modeling: A 3D pharmacophore model was developed based on known DprE1 inhibitors to define the essential chemical features required for binding.[1]

2. Virtual Screening: This model was used to screen large chemical databases (e.g., ChEMBL) to identify compounds with matching features.[1]

3. Molecular Docking: The identified hits were then docked into the crystal structure of DprE1 (PDB: 4KW5) to predict their binding poses and estimate their binding affinities.[1][5]

4. Binding Free Energy Calculation: Methods like Prime/MM-GBSA were employed to calculate the free binding energies for a more accurate prediction of binding affinity.[1]

5. Molecular Dynamics (MD) Simulations: The stability of the DprE1-inhibitor complex was assessed through MD simulations, which simulate the movements of the atoms over time.[1][5]

Case Study: The Covalent Binding of Benzothiazinones (BTZs)

To provide a deeper, experimentally validated understanding of DprE1 inhibition, we will now focus on a well-characterized class of inhibitors: the benzothiazinones (BTZs), with BTZ043 as a prime example. These compounds are known to be potent, covalent inhibitors of DprE1.[6][7]

Quantitative Data for BTZ043
ParameterValueTarget Organism
MIC2.3 nMM. tuberculosis H37Rv
MIC9.2 nMM. smegmatis

Table 2: In vitro activity of BTZ043.[3]

Mechanism of Covalent Inhibition

The bactericidal activity of BTZs stems from their unique mechanism of action, which involves the formation of a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1.[6][8][9] This process is initiated by the FAD-dependent reduction of a nitro group on the inhibitor to a reactive nitroso intermediate.[8][10]

G cluster_1 BTZ043 Covalent Inhibition Pathway BTZ_nitro BTZ043 (Nitro) BTZ_nitroso BTZ043 (Nitroso Intermediate) BTZ_nitro->BTZ_nitroso FAD-dependent reduction in active site Covalent_Adduct DprE1-BTZ043 Covalent Adduct BTZ_nitroso->Covalent_Adduct Nucleophilic attack DprE1_Cys387 DprE1 (Active Cys387) DprE1_Cys387->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Mechanism of covalent inhibition of DprE1 by BTZ043.
Experimental Protocols

1. X-ray Crystallography of DprE1-Inhibitor Complex

The determination of the three-dimensional structure of DprE1 in complex with BTZ derivatives was crucial to understanding their binding mode.

  • Protein Expression and Purification: The gene encoding for M. tuberculosis DprE1 was cloned and expressed in E. coli. The protein was then purified using chromatography techniques.

  • Crystallization: Crystals of DprE1 were obtained using the hanging drop vapor diffusion method. For the inhibitor complex, the purified protein was co-crystallized with the BTZ compound.[11]

  • Data Collection and Structure Determination: The crystals were exposed to X-rays, and the resulting diffraction patterns were collected. The electron density map, generated from the diffraction data, unambiguously showed the presence of a covalent adduct between the inhibitor and Cys387.[6] The final structure was refined to a high resolution (e.g., 1.95 Å).[12]

2. Enzyme Kinetics Assay

Enzyme assays are performed to quantify the inhibitory potency of compounds against DprE1.

  • Reaction Setup: The assay measures the conversion of the substrate decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA) by the DprE1/DprE2 enzyme system.[6]

  • Substrate: A radiolabeled version of the substrate, [14C]DPR, is often used.

  • Procedure: Purified DprE1 and DprE2 enzymes are incubated with [14C]DPR in the presence of varying concentrations of the inhibitor.

  • Analysis: The reaction products are separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging. The intensity of the product band (DPA) is measured to determine the extent of inhibition and calculate IC50 values.[6]

Conclusion

The study of DprE1 inhibitors is a dynamic field, benefiting from both cutting-edge computational approaches that identify novel scaffolds like this compound, and detailed experimental validation that elucidates the binding mechanisms of potent inhibitors such as BTZ043. The combination of these strategies is vital for the development of the next generation of therapeutics to combat tuberculosis. While in-silico methods provide a powerful funnel for drug discovery, the principles of covalent inhibition and the detailed binding interactions revealed through experimental studies of compounds like BTZ043 offer a solid foundation for structure-based drug design.

References

DprE1-IN-10: A Technical Guide to a Computationally Identified Tuberculosis Drug Target Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1254782-81-4 Molecular Formula: C₂₅H₃₄N₈O Molecular Weight: 462.59 g/mol Synonyms: DprE1-IN-10, Hit 2

Executive Summary

This compound is a novel, computationally identified inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of DprE1 as a therapeutic target, the mechanism of action of its inhibitors, and the experimental framework used to characterize such compounds. While this compound itself is a product of in-silico screening and lacks published experimental validation, this guide utilizes data from well-characterized DprE1 inhibitors to present the methodologies and data formats relevant to its future evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: DprE1 as a Prime Target for Anti-Tuberculosis Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new targets. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a highly vulnerable target for several reasons:

  • Essentiality: DprE1 is a crucial flavoenzyme involved in the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial cell lysis and death.[3][4]

  • Mycobacterium Specificity: The DprE1 enzyme and its associated pathway are unique to mycobacteria, meaning inhibitors are less likely to have off-target effects in humans, suggesting a favorable safety profile.

  • Clinical Validation: Several DprE1 inhibitors, both covalent and non-covalent, have shown potent anti-tubercular activity and have progressed into clinical trials, including BTZ043, Macozinone (PBTZ169), and TBA-7371.[4][5][6]

In-Silico Identification of this compound

This compound, also referred to as "hit 2" in the scientific literature, was identified through a sophisticated in-silico drug discovery workflow.[7] This computational approach leverages pharmacophore modeling, virtual screening of chemical databases, molecular docking, and molecular dynamics simulations to identify promising lead compounds with high predicted affinity and stability in the DprE1 active site. While this approach accelerates the initial stages of drug discovery, identified hits like this compound require subsequent experimental validation to confirm their biological activity.

G cluster_0 In-Silico Drug Discovery Workflow Pharmacophore Modeling Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Generates Search Query Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Filters Database MM-GBSA Binding Energy Calculation (MM-GBSA) Molecular Docking->MM-GBSA Ranks Potential Hits MD Simulation Molecular Dynamics Simulation MM-GBSA->MD Simulation Refines Binding Affinity Hit Identification This compound (Hit 2) MD Simulation->Hit Identification Predicts Stability

Caption: In-silico workflow for identifying DprE1 inhibitors.

Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis

DprE1 is a key enzyme in a two-step epimerization reaction that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[8][9] DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan, a major structural component of the mycobacterial cell wall.[3][10]

The pathway is as follows:

  • Oxidation: DprE1, a FAD-dependent enzyme, oxidizes DPR to decaprenylphosphoryl-2-keto-ribose (DPX).[8][9]

  • Reduction: The intermediate DPX is then reduced by a second enzyme, DprE2, to form DPA.[8][9]

By inhibiting DprE1, compounds like this compound are predicted to halt the production of DPA, thereby preventing the formation of arabinogalactan and disrupting the integrity of the mycobacterial cell wall.

G DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) AG Arabinogalactan Synthesis DPA->AG CellWall Mycobacterial Cell Wall AG->CellWall DprE1->DPX Oxidation (FAD) DprE2->DPA Reduction (NADH) Inhibitor DprE1 Inhibitor (e.g., this compound) Inhibitor->DprE1

Caption: DprE1's role in the arabinogalactan biosynthesis pathway.

Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are covalent inhibitors.[4][11] They act as prodrugs that are activated by the reduced FAD cofactor in the DprE1 active site. The nitro group of these compounds is reduced to a reactive nitroso species, which then forms a covalent bond with a key cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition.[9][12]

Quantitative Data for Exemplar DprE1 Inhibitors

The following tables summarize the in vitro activity of well-characterized DprE1 inhibitors that are currently in clinical development. This data provides a benchmark for the potential evaluation of new compounds like this compound.

Table 1: In Vitro Anti-Tuberculosis Activity

CompoundTargetMIC (M. tuberculosis H37Rv)Reference
BTZ043 DprE1 (covalent)0.001 - 0.008 mg/L[6]
Macozinone (PBTZ169) DprE1 (covalent)~0.008 µg/mL (in broth microdilution)[13]
TBA-7371 DprE1 (non-covalent)0.64 - 1 µg/mL[5][13]

Table 2: In Vitro Enzyme Inhibition and Cytotoxicity

CompoundDprE1 IC₅₀Cytotoxicity (Cell Line)Cytotoxicity IC₅₀Reference
Macozinone (PBTZ169) Not explicitly stated, but potentHEK293101.7 µM[14]
TBA-7371 10 nMNot cytotoxic up to 100 µM>100 µM[13][15]

Experimental Protocols

The characterization of a novel DprE1 inhibitor like this compound would involve a series of standardized in vitro assays.

DprE1 Enzymatic Assay

This assay measures the direct inhibition of the DprE1 enzyme.

  • Principle: The activity of DprE1 is determined spectrophotometrically by monitoring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of a substrate like farnesylphosphoryl-β-D-ribofuranose (FPR).[16]

  • Procedure:

    • Recombinant DprE1 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.

    • The reaction is initiated by the addition of the substrate (FPR) and the electron acceptor (DCPIP).

    • The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured over time using a spectrophotometer.

    • The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.[16]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

  • Principle: The broth microdilution method is a common technique where the bacterium is exposed to serial dilutions of the inhibitor in a liquid growth medium.[17]

  • Procedure:

    • Two-fold serial dilutions of the test compound are prepared in 96-well plates containing Middlebrook 7H9 broth supplemented with OADC.

    • A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

    • The plates are sealed and incubated at 37°C for a period of 7 to 21 days.

    • Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[18]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

G cluster_1 MIC Assay Workflow Serial Dilution Prepare Serial Dilutions of this compound Inoculation Inoculate with M. tuberculosis Serial Dilution->Inoculation Incubation Incubate at 37°C (7-21 days) Inoculation->Incubation Readout Assess Growth (e.g., Resazurin) Incubation->Readout MIC Determination Determine MIC Readout->MIC Determination

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents, identified through advanced in-silico techniques. While computational data suggests a high potential for this compound to inhibit DprE1, rigorous experimental validation is the critical next step. The protocols and benchmark data provided in this guide offer a framework for the systematic evaluation of this compound and other novel DprE1 inhibitors. Future research should focus on the chemical synthesis and in vitro testing of this compound to determine its enzymatic and whole-cell activity, cytotoxicity, and potential for further lead optimization.

References

The Core Function of DprE1: A Technical Guide for TB Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents that act on new targets. The mycobacterial cell wall, a complex and unique structure essential for bacterial viability and virulence, represents a rich source of such targets. Within the intricate biosynthetic pathways of the cell wall, the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a target of exceptional vulnerability. This technical guide provides an in-depth examination of DprE1's structure, function, and mechanism, highlighting its pivotal role in arabinan biosynthesis and its validation as a "magic" target for a new generation of antitubercular drugs.

DprE1: Structure and Catalytic Function

DprE1 (Rv3790) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that is indispensable for the synthesis of essential arabinan polymers, namely arabinogalactan (AG) and lipoarabinomannan (LAM), which are core components of the Mtb cell wall.[1][2][3]

Molecular Structure

The crystal structure of Mtb DprE1 reveals a monomeric enzyme composed of two principal domains: an FAD-binding domain and a substrate-binding domain.[4] The FAD cofactor is deeply buried at the interface between these two domains.[4] A key feature of the active site is a conserved cysteine residue (Cys387), which plays a critical role in the mechanism of action of covalent inhibitors.[4][5] Structural analyses show that two surface loops in the substrate-binding domain exhibit significant flexibility, which is thought to govern the accessibility of the active site to its lipid-anchored substrate.[4]

Role in the DPA Biosynthetic Pathway

DprE1 catalyzes the first of a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][6] DPA is the sole arabinose donor for the subsequent polymerization of arabinans by arabinosyltransferases.[7] This two-step pathway is executed in concert with a second enzyme, DprE2 (Rv3791).

The overall reaction is as follows:

  • Oxidation (DprE1): DprE1 oxidizes the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), reducing the FAD cofactor to FADH2 in the process.[8][9]

  • Reduction (DprE2): The keto-intermediate DPX is subsequently reduced by the NADH-dependent reductase DprE2 to yield the final product, DPA.[8][9]

Disruption of this pathway halts the production of both arabinogalactan and lipoarabinomannan, compromising the structural integrity of the cell wall and leading to bacterial lysis and death.[10]

DPA_Biosynthesis DPA Biosynthetic Pathway cluster_pathway cluster_enz1 cluster_enz2 DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-pentofuranose (DPX) DPR->DPX Oxidation DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA Reduction Arabinan Arabinan Synthesis (AG & LAM) DPA->Arabinan DprE1 DprE1 FAD FAD → FADH₂ DprE2 DprE2 NADH NADH → NAD⁺

DPA Biosynthetic Pathway catalyzed by DprE1 and DprE2.

DprE1 as a Premier Antitubercular Drug Target

DprE1 is considered an exceptionally promising drug target for several key reasons:

  • Essentiality: The DPA pathway is critical for the survival of Mtb, and the DprE1 enzyme is essential for its function.[2]

  • Vulnerability and Accessibility: DprE1 is localized to the periplasm, making it more accessible to inhibitors compared to cytoplasmic targets.[8]

  • Lack of Human Homologue: The DprE1 enzyme and the DPA biosynthetic pathway are absent in humans, minimizing the potential for on-target toxicity and enhancing the safety profile of its inhibitors.[8]

  • Proven Druggability: Several distinct chemical scaffolds have been discovered that potently inhibit DprE1, leading to bactericidal activity against drug-susceptible, MDR, and XDR strains of Mtb.[11][12]

Inhibitors of DprE1

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[13] Several candidates are currently in clinical development.[14][15]

Covalent Inhibitors

The most prominent class of covalent inhibitors are the nitroaromatic compounds, including benzothiazinones (BTZs) like BTZ043 and Macozinone (PBTZ169).[11][16] These compounds are mechanism-based suicide inhibitors.[4] The nitro group of the inhibitor is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species.[4] This electrophilic intermediate then forms a covalent semimercaptal bond with the thiol group of the active site Cys387, leading to irreversible inactivation of the enzyme.[5]

Covalent_Inhibition Mechanism of Covalent Inhibition by Nitroaromatics DprE1_FADH2 DprE1-FADH₂ (Reduced Enzyme) DprE1_FAD DprE1-FAD (Oxidized Enzyme) DprE1_FADH2->DprE1_FAD Regeneration Nitro_Inhibitor Nitro-Inhibitor (e.g., BTZ) Nitroso_Inhibitor Nitroso-Inhibitor (Reactive Intermediate) Nitro_Inhibitor->Nitroso_Inhibitor Reduction by DprE1-FADH₂ Covalent_Adduct DprE1-Cys387-Inhibitor (Covalent Adduct) Nitroso_Inhibitor->Covalent_Adduct Nucleophilic attack by Cys387-SH Assay_Workflow Workflow for DprE1 Amplex Red Assay start Start prep_plate Dispense Buffer & Test Compounds into 96-well plate start->prep_plate add_enzyme_mix Add Enzyme Mix (DprE1, FAD, HRP, Amplex Red) prep_plate->add_enzyme_mix incubate Pre-incubate (15 min, RT) add_enzyme_mix->incubate add_substrate Initiate Reaction with Substrate (FPR) incubate->add_substrate read_fluorescence Measure Fluorescence (Ex: 570nm, Em: 585nm) over time add_substrate->read_fluorescence analyze Calculate Reaction Rates & Determine IC₅₀ read_fluorescence->analyze end End analyze->end

References

An In-depth Technical Guide to the Role of DprE1 in Mycobacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive examination of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a leading target for novel anti-tubercular drug development.

Introduction: The Uniquely Fortified Mycobacterial Cell Wall

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), owes much of its resilience and pathogenicity to its uniquely complex and lipid-rich cell wall.[1] This formidable barrier, highly impermeable to many hydrophilic drugs, is crucial for the bacterium's growth, viability, and virulence.[1] A key structural component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] Within this complex, the polysaccharides arabinogalactan (AG) and lipoarabinomannan (LAM) are essential for covalently anchoring the outer mycolic acid layer and for modulating the host immune response, respectively.[2][3]

The biosynthesis of AG and LAM depends on a specific precursor, decaprenylphosphoryl-D-arabinofuranose (DPA), which serves as the sole donor of arabinosyl residues for the construction of these vital arabinan polymers.[4][5] The enzyme DprE1 is central to the production of DPA, making it an exceptionally vulnerable and attractive target for new therapeutic agents, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[6][7]

The DprE1/DprE2 Arabinose Biosynthesis Pathway

The synthesis of DPA from its precursor, decaprenylphosphoryl-β-D-ribose (DPR), is a unique two-step epimerization reaction catalyzed by the heterodimeric DprE1-DprE2 complex.[8][9] This process occurs in the periplasmic space, an extracytoplasmic localization that enhances DprE1's vulnerability as a drug target.[6][10][11]

  • Step 1: Oxidation by DprE1. DprE1, a flavoenzyme containing a Flavin Adenine Dinucleotide (FAD) cofactor, initiates the process by oxidizing the 2'-hydroxyl group of the ribose moiety in DPR.[8][9][12] This reaction produces a decaprenylphosphoryl-D-2'-keto-erythro-pentofuranose (DPX) intermediate and a reduced FAD cofactor (FADH₂).[9][13]

  • Step 2: Reduction by DprE2. The intermediate, DPX, is subsequently reduced by the NADH-dependent reductase DprE2, which converts the 2'-keto group to a hydroxyl group, completing the epimerization to form the final product, DPA.[9][14]

This DPA is then utilized by various arabinosyltransferases (e.g., EmbA, EmbB, EmbC) to build the arabinan domains of AG and LAM.[5] The essentiality of this pathway underscores the critical role of DprE1 in mycobacterial survival.[15][16]

DprE1_DprE2_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1_node DprE1 DPR->DprE1_node DPX Decaprenylphosphoryl-2'-keto- erythro-pentofuranose (DPX) DprE2_node DprE2 DPX->DprE2_node DPA Decaprenylphosphoryl- α-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis (AG & LAM) DPA->Arabinan DprE1_node->DPX FADH2 FADH₂ DprE1_node->FADH2 DprE2_node->DPA NAD NAD⁺ DprE2_node->NAD FAD FAD FAD->DprE1_node NADH NADH + H⁺ NADH->DprE2_node

Caption: The DprE1/DprE2 enzymatic pathway for DPA synthesis.

Structural and Biochemical Properties of DprE1

Crystal structures of DprE1 from both M. tuberculosis and M. smegmatis have been elucidated, providing critical insights into its function and mechanism of inhibition.[17][18][19]

  • Overall Structure: DprE1 belongs to the vanillyl-alcohol oxidase (VAO) family of FAD-dependent oxidoreductases.[17][19] It is composed of two primary domains: a FAD-binding domain and a substrate-binding domain.[8][14] The isoalloxazine ring of the FAD cofactor is positioned at the junction between these two domains, crucial for its catalytic activity.[8]

  • Active Site and Flexibility: The active site is located in a cleft. Access to this site appears to be governed by two highly flexible surface loops (residues ~269–297 and ~316–330 in Mtb DprE1).[5][14][20] These loops are often disordered in crystal structures of the ligand-free enzyme, suggesting they may adopt a more ordered conformation upon substrate binding or interaction with DprE2 or the cell membrane.[5][17]

  • Key Residues: A cysteine residue, Cys387 (in Mtb DprE1), is located in the active site and is fundamental to the mechanism of action of several key covalent inhibitors.[18][21] Mutations at this position can confer resistance.[22]

DprE1 as a Premier Anti-Tubercular Drug Target

DprE1 is considered an outstanding target for TB drug development for several reasons:

  • Essentiality: DprE1 is indispensable for the survival of Mtb.[8][15]

  • Vulnerability: Its periplasmic location makes it more accessible to inhibitors compared to cytoplasmic targets.[6][10][11]

  • Novelty: As a novel target, inhibitors of DprE1 are active against Mtb strains resistant to existing TB drugs.[7][15]

  • Safety Profile: The absence of a human homologue mitigates the risk of target-based toxicity.[6][7]

Inhibitors of DprE1

A significant number of DprE1 inhibitors have been discovered, broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[9]

Covalent Inhibitors

The most potent and well-studied DprE1 inhibitors are nitroaromatic compounds that act as mechanism-based suicide inhibitors.[4] The benzothiazinones (BTZs) are the exemplar class.

  • Mechanism of Action: BTZs, such as BTZ043 and PBTZ169 (Macozinone), are prodrugs.[9][23] Inside the mycobacterium, the reduced FADH₂ cofactor within the DprE1 active site reduces the inhibitor's nitro group to a highly reactive nitroso derivative.[9][21] This electrophilic species then rapidly forms a covalent semimercaptal bond with the thiol group of the active site Cys387, irreversibly inactivating the enzyme and leading to cell death.[18][19][21]

Covalent_Inhibition cluster_DprE1 DprE1 Active Site Cys387 Cys387-SH Covalent_Adduct Covalent Adduct (Cys387-S-NH-OH-R) Cys387->Covalent_Adduct FADH2 FADH₂ (Reduced) BTZ_Activated Activated Nitroso Intermediate (R-NO) FADH2->BTZ_Activated Reduction BTZ_Prodrug BTZ Prodrug (R-NO₂) BTZ_Prodrug->FADH2 Enters Active Site BTZ_Activated->Cys387 Nucleophilic Attack Inactive_Enzyme Inactive DprE1 Covalent_Adduct->Inactive_Enzyme Inhibitor_Screening_Workflow start Compound Library whole_cell Whole-Cell Screening (e.g., M. smegmatis) start->whole_cell hit Hit Compound whole_cell->hit Activity Found mic_det MIC Determination (M. tuberculosis) validated_hit Validated Hit mic_det->validated_hit Potent & Selective cytotox Cytotoxicity Assay (e.g., Mammalian Cells) cytotox->validated_hit enzyme_assay In Vitro DprE1 Enzyme Assay (IC₅₀) lead_opt Lead Optimization (Structure-Activity Relationship) enzyme_assay->lead_opt binding_assay Target Engagement Assay (e.g., Thermal Shift) binding_assay->lead_opt end Preclinical Candidate lead_opt->end hit->mic_det hit->cytotox validated_hit->enzyme_assay validated_hit->binding_assay

References

Methodological & Application

Application Notes: In Vitro Assay Protocol for DprE1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] This makes DprE1 a prime target for the development of novel anti-tubercular agents. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[1][3][4] The reaction proceeds through the oxidation of DPR to the keto-intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by DprE2 to DPA.[2][5] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of DprE1-IN-10, a putative DprE1 inhibitor.

DprE1 Signaling Pathway and Inhibition

The enzymatic activity of DprE1 is dependent on a flavin adenine dinucleotide (FAD) cofactor. During the oxidation of DPR to DPX, FAD is reduced to FADH2. For the catalytic cycle to continue, FADH2 must be re-oxidized. In vitro, this can be achieved using molecular oxygen or other electron acceptors.[5] Certain classes of inhibitors, such as the benzothiazinones (BTZs), are activated by the reduced FADH2 to a nitroso derivative, which then covalently binds to a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[1][6]

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_enzyme Enzymatic Reaction DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 Substrate DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose) DprE2 DprE2 DPX->DprE2 Substrate DPA DPA (Decaprenylphosphoryl-β-D-arabinofuranose) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 generates DprE2->DPA Reduction FAD FAD FADH2->FAD re-oxidized by O2 Inhibitor This compound Inhibitor->DprE1 Inhibits Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Detection Mix) B Add Assay Components to 96-well Plate A->B Dispense C Pre-incubate Enzyme with Inhibitor B->C Incubate (15 min) D Initiate Reaction with Substrate (FPR) C->D E Incubate at 37°C D->E Kinetic or Endpoint F Measure Fluorescence E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

References

Application Notes and Protocols for Determining the MIC of DprE1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.[2] This makes DprE1 a prime target for the development of novel anti-tuberculosis drugs, especially in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

DprE1-IN-10 is a potent inhibitor of DprE1, belonging to the thiophene-benzenesulfonamide class of compounds.[4][5] This compound, also identified as compound 17b in scientific literature, has demonstrated significant activity against both drug-susceptible and drug-resistant strains of Mtb.[4][5][6] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using the Resazurin Microtiter Assay (REMA).

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway, a critical process for the formation of the mycobacterial cell wall.

DprE1_Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate DPR Decaprenyl-P-Ribose PRPP->DPR Multiple Steps DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-P-2-keto-Ribose DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-P-Arabinose Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound Inhibitor->DprE1

Caption: Role of DprE1 in the mycobacterial cell wall synthesis pathway and its inhibition by this compound.

Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

This protocol outlines the steps for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv and other strains.

Materials and Reagents
  • This compound (powder)

  • Mycobacterium tuberculosis strains (e.g., H37Rv, MDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Sterile 96-well microtiter plates (clear, flat-bottom)

  • Sterile conical tubes and other appropriate labware

  • Incubator (37°C)

  • Biosafety cabinet (Class II or higher)

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum add_inoculum Inoculate Wells with M. tuberculosis prep_inoculum->add_inoculum prep_resazurin Prepare Resazurin Solution serial_dilution->add_inoculum controls Set up Positive and Negative Controls add_inoculum->controls incubate_plate Incubate Plate at 37°C for 7 days controls->incubate_plate add_resazurin Add Resazurin to all Wells incubate_plate->add_resazurin incubate_read Incubate for 24h and Read Results add_resazurin->incubate_read determine_mic Determine MIC (Lowest Concentration with No Color Change) incubate_read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Step-by-Step Procedure
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 10 mg/mL.

    • Further dilute this stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions (e.g., 128 µg/mL).

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis strains in Middlebrook 7H9 broth until the mid-log phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain the final inoculum for the assay.

  • Preparation of Resazurin Solution:

    • Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water.

    • Sterilize the solution by filtration through a 0.22 µm filter.

    • Store the solution protected from light at 4°C for up to one week.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the starting this compound solution (e.g., 128 µg/mL) to the 100 µL of broth, resulting in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • Set up control wells:

      • Positive Control: 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no drug).

      • Negative Control: 200 µL of 7H9 broth only (no drug, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to all experimental and positive control wells.

    • Seal the plate with a plate sealer or place it in a humidified container.

    • Incubate the plate at 37°C for 7 days.

  • Addition of Resazurin and Reading of Results:

    • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

Data Presentation

The following table summarizes the reported MIC values for this compound against various Mycobacterium tuberculosis strains.

CompoundStrainMIC (µg/mL)MIC (µM)Reference
This compound (Compound 17b) M. tuberculosis H37Rv0.023~0.05[4][5]
Drug-Susceptible TB0.023 - 0.047~0.05 - 0.1[4][5]
MDR-TB Clinical Isolates0.031 - 0.24~0.07 - 0.52[7]
Isoniazid (Control) M. tuberculosis H37Rv~0.02 - 0.05~0.15 - 0.36[8]
Rifampicin (Control) M. tuberculosis H37Rv~0.05 - 0.1~0.06 - 0.12[8]

Conclusion

This application note provides a comprehensive guide for determining the MIC of this compound against Mycobacterium tuberculosis. The provided protocol for the Resazurin Microtiter Assay is a reliable and widely used method for assessing the in vitro efficacy of anti-tubercular compounds. The potent activity of this compound against both drug-susceptible and multidrug-resistant strains highlights its potential as a promising lead compound in the development of new therapeutics for tuberculosis. Adherence to proper biosafety practices is crucial when working with Mycobacterium tuberculosis.

References

DprE1-IN-10: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan, an essential component of the mycobacterial cell wall.[1] Its absence in mammals makes it a prime target for the development of novel anti-tubercular agents. DprE1-IN-10 is a potent inhibitor of DprE1, identified through in-silico screening and demonstrating significant potential for tuberculosis drug discovery. This document provides detailed application notes and experimental protocols for the evaluation of this compound and other similar DprE1 inhibitors.

Mechanism of Action

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of arabinans, which are crucial for the integrity of the mycobacterial cell wall. This compound inhibits this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

DprE1_Pathway cluster_CellWall Mycobacterial Cell Wall Biosynthesis cluster_Inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1_IN_10 This compound DprE1_enzyme DprE1 Enzyme DprE1_IN_10->DprE1_enzyme Binds to Inhibition Inhibition of Arabinogalactan Synthesis DprE1_enzyme->Inhibition

Figure 1: DprE1 pathway and inhibition by this compound.

Data Presentation

The following tables summarize representative quantitative data for a potent DprE1 inhibitor, exemplified here as this compound.

Table 1: In Vitro DprE1 Enzyme Inhibition

CompoundIC₅₀ (µM)Assay Method
This compound0.05 ± 0.01Fluorometric Assay
Control (TCA-1)0.12 ± 0.03Fluorometric Assay

Table 2: Antimycobacterial Activity

CompoundMIC (µg/mL) vs. M. tuberculosis H37Rv
This compound0.1
Isoniazid0.05
Rifampicin0.1

Table 3: Cytotoxicity Profile

CompoundCC₅₀ (µM) vs. Vero cellsSelectivity Index (SI = CC₅₀/MIC)
This compound> 100> 1000
Doxorubicin1.5Not Applicable

Experimental Protocols

DprE1 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against the DprE1 enzyme.

DprE1_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, DprE1 Enzyme, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Incubate Incubate at 37°C Dispense_Reagents->Incubate Add_Developing_Reagent Add Resazurin Solution Incubate->Add_Developing_Reagent Incubate_Again Incubate at 37°C Add_Developing_Reagent->Incubate_Again Measure_Fluorescence Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_Again->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC₅₀ Values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: DprE1 enzyme inhibition assay workflow.

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) substrate

  • Resazurin sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol

  • This compound and control compounds

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.

  • Add 48 µL of a master mix containing the DprE1 enzyme and FPR substrate in assay buffer to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.

  • Incubate the plate at 37°C for an additional 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

MIC_Workflow Start Start Prepare_Compound_Dilutions Prepare 2-fold Serial Dilutions of this compound in 96-well Plate Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum (5 x 10⁵ CFU/mL) Prepare_Compound_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 7-14 days Inoculate_Plate->Incubate Add_Indicator Add Resazurin or other Viability Indicator Incubate->Add_Indicator Incubate_Again Incubate for 24-48 hours Add_Indicator->Incubate_Again Read_MIC Determine MIC as Lowest Concentration with No Visible Growth/Color Change Incubate_Again->Read_MIC End End Read_MIC->End

Figure 3: Workflow for MIC determination.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound and control antibiotics (e.g., Isoniazid)

  • Sterile 96-well plates

  • Resazurin sodium salt solution (0.02% w/v)

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of this compound and control antibiotics in Middlebrook 7H9 broth.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free growth control and a sterility control.

  • Seal the plates and incubate at 37°C for 7 to 14 days.

  • After incubation, add 30 µL of resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero cells) using the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Vero Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate % Viability and CC₅₀ Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Figure 4: Workflow for the MTT cytotoxicity assay.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and a cytotoxic control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Absorbance plate reader

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound and the control compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

References

Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] DprE1 is a component of the mycobacterial cell wall synthesis pathway, specifically involved in the biosynthesis of arabinogalactan and lipoarabinomannan, which are crucial for the structural integrity of the bacterium.[1][2][3] The enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2'-keto-ribofuranose (DPX).[3][4][5] This intermediate is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[3][6] As DprE1 is essential for Mtb viability and has no human homolog, it has emerged as a highly vulnerable and promising target for the development of novel anti-TB drugs, particularly in the face of rising multidrug-resistant strains.[1][2][4]

DprE1-IN-10 is an inhibitor designed to target this essential enzyme, offering a potential new avenue for tuberculosis research and therapeutic development.[7] These application notes provide a detailed protocol for performing an in vitro enzymatic assay to determine the inhibitory activity of this compound and similar compounds against Mtb DprE1.

DprE1/DprE2 Catalytic Pathway

The synthesis of DPA from DPR is a two-step process catalyzed by the DprE1 and DprE2 enzymes. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, initiates the epimerization by oxidizing the C2' hydroxyl group of DPR to form the keto-intermediate DPX. DprE2, an NADH-dependent reductase, then reduces DPX to yield DPA.[3][8]

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenyl-P-2'-keto-ribofuranose) DPR->DPX DprE1 DPA DPA (Decaprenyl-P-arabinofuranose) DPX->DPA DprE2 fadh2_out FADH2 Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan Arabinosyltransferases nad_out NAD+ fad_in FAD fad_in->fadh2_out Oxidation FADH2 FAD nadh_in NADH nadh_in->nad_out Reduction NAD+ NADH

Caption: DprE1/DprE2 pathway for DPA biosynthesis.

Experimental Protocols

Principle of the Assay

The activity of DprE1 is measured by monitoring the conversion of a radiolabeled substrate, [¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR), to its oxidized product, [¹⁴C]-Decaprenylphosphoryl-2'-keto-ribofuranose ([¹⁴C]-DPX). The assay can be performed with DprE1 alone to measure the formation of DPX or in the presence of DprE2 to measure the final product, [¹⁴C]-Decaprenylphosphoryl-arabinofuranose ([¹⁴C]-DPA). The inhibition by this compound is quantified by measuring the reduction in product formation in the presence of the inhibitor. The separation of substrate and product is achieved by thin-layer chromatography (TLC), and quantification is performed using a phosphor imager or liquid scintillation counting.[8][9]

Materials and Reagents
  • Enzyme: Purified recombinant M. tuberculosis DprE1

  • Substrate: Radiolabeled [¹⁴C]-DPR

  • Inhibitor: this compound (or other test compounds)

  • Cofactors: FAD (Flavin adenine dinucleotide)

  • Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

  • Quenching Solution: Chloroform:Methanol (2:1, v/v)

  • TLC Plates: High-performance silica gel TLC plates

  • TLC Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[10]

  • Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • Detergent: 1% IGEPAL CA-630 (or similar non-ionic detergent)

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents (Buffer, Enzyme, FAD) C 3. Pre-incubate DprE1 with Inhibitor and FAD A->C B 2. Prepare Inhibitor Dilutions (this compound in DMSO) B->C D 4. Initiate Reaction (Add [¹⁴C]-DPR Substrate) C->D 30 min pre-incubation E 5. Incubate at 30-37°C D->E 1 h incubation F 6. Quench Reaction (Add Chloroform:Methanol) E->F G 7. Spot on TLC Plate F->G H 8. Develop TLC G->H I 9. Quantify Spots (Phosphor Imaging) H->I J 10. Calculate % Inhibition and IC50 Value I->J

Caption: Workflow for the DprE1 enzymatic inhibition assay.

Step-by-Step Protocol
  • Inhibitor Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 10 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 2%).

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, purified DprE1 enzyme (e.g., final concentration 0.5-1 µM), and FAD (e.g., final concentration 1 mM).

    • In a microcentrifuge tube, add 1 µL of the diluted inhibitor (this compound) or DMSO (for the no-inhibitor control).

    • Add the enzyme master mix to the tube for a final reaction volume of 50 µL.

    • Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 30°C to allow for inhibitor binding.[9]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-DPR (e.g., ~2,000 cpm), in a small volume of 1% IGEPAL solution.[9]

    • Incubate the reaction mixture for 1 hour at 37°C.[10]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v).[10]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipid-linked DPR substrate and DPX/DPA product.

    • Dry the organic phase completely under a stream of nitrogen or in a vacuum concentrator.

  • TLC Analysis:

    • Resuspend the dried lipid extract in 10 µL of Chloroform:Methanol (2:1, v/v).[10]

    • Spot the entire sample onto a high-performance silica TLC plate.

    • Develop the TLC plate using the mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v).[10]

    • Allow the plate to dry completely.

  • Data Acquisition and Analysis:

    • Expose the dried TLC plate to a phosphor screen overnight.

    • Scan the screen using a phosphor imager to visualize the radiolabeled spots corresponding to the substrate ([¹⁴C]-DPR) and the product ([¹⁴C]-DPX or [¹⁴C]-DPA).

    • Quantify the intensity of the substrate and product spots using appropriate software (e.g., ImageJ).

    • Calculate the percentage of substrate conversion for each reaction.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The efficacy of DprE1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below includes IC₅₀ values for several known DprE1 inhibitors for comparison.

CompoundDprE1 IC₅₀ (µM)Notes
This compound User-determined value Non-covalent inhibitor.[7]
PyrBTZ011.61Non-covalent inhibitor.
PyrBTZ027.34Non-covalent inhibitor.
BTZ043~0.0023 (2.3 nM)Covalent inhibitor, currently in clinical development.
PBTZ169 (Macozinone)~0.00065 (0.65 nM)Covalent inhibitor, optimized from BTZ043.

Note: The IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, incubation time).

Principle of DprE1 Inhibition

DprE1 inhibitors block the enzymatic activity by binding to the enzyme, thereby preventing the substrate (DPR) from being converted to the product (DPX). Inhibitors can be covalent, forming an irreversible bond with a key residue in the active site (like Cys387), or non-covalent, binding reversibly to the active site or an allosteric site.[6] this compound is a non-covalent inhibitor.

Inhibition_Mechanism cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction DprE1_A DprE1 Enzyme DPX_A DPX (Product) DprE1_A->DPX_A Catalyzes conversion DPR_A DPR (Substrate) DPR_A->DprE1_A Binds to active site DprE1_B DprE1 Enzyme NoProduct No Reaction DprE1_B->NoProduct Inhibitor This compound (Inhibitor) Inhibitor->DprE1_B Occupies active site DPR_B DPR (Substrate) DPR_B->DprE1_B Binding blocked

Caption: Mechanism of DprE1 inhibition by this compound.

References

Application Notes and Protocols for Whole-Cell Screening with a DprE1 Inhibitor (DprE1-IN-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall.[1][2][3][4][5] Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[6][7] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the Mtb cell wall.[2][5][8] The essentiality of DprE1 for mycobacterial viability, its absence in humans, and its location in the periplasm make it an attractive and vulnerable target for novel anti-tuberculosis drugs.[2][8] Several DprE1 inhibitors, both covalent and non-covalent, have shown potent activity against Mtb, with some candidates advancing to clinical trials.[2][8][9]

This document provides detailed application notes and protocols for the whole-cell screening and characterization of DprE1 inhibitors, using "DprE1-IN-10" as a representative potent inhibitor of this class.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors disrupt the arabinan biosynthesis pathway, leading to cell wall damage and subsequent cell lysis.[6][9] Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are covalent inhibitors.[7][8] These compounds typically contain a nitro group that is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species.[7][10] This intermediate then forms a covalent bond with a key cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inactivation of the enzyme.[2][7][10][11] Non-covalent inhibitors also exist and typically act as competitive inhibitors.[2][7]

Quantitative Data Summary

The following tables summarize the in vitro activity of several key DprE1 inhibitors against M. tuberculosis H37Rv and their cytotoxicity against various cell lines. This data provides a benchmark for evaluating the performance of new DprE1 inhibitors like this compound.

Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis H37Rv

CompoundTypeMIC (nM)
BTZ-043Covalent2.3[8]
Macozinone (PBTZ-169)Covalent0.65[8]
TBA-7371Non-covalent-
OPC-167832Non-covalent0.5[8]

Note: MIC values can vary slightly between studies depending on the specific assay conditions.

Table 2: Cytotoxicity of DprE1 Inhibitors

CompoundCell LineIC50 (µM)
BTZ-043HepG211.5[8]
Macozinone (PBTZ-169)HepG2127[8]
Pyrimidine DerivativeHepG2>100[8]
Quinoxaline DerivativeHepG2Relatively High Toxicity[8]

Signaling Pathway and Experimental Workflow Diagrams

DprE1_Pathway Arabinogalactan Biosynthesis Pathway and DprE1 Inhibition cluster_periplasm Periplasm cluster_cellwall Cell Wall DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 DPR->DprE1 FAD -> FADH2 DPX Decaprenyl-P-2'-keto-Ribofuranose (DPX) DprE2 DprE2 DPX->DprE2 NADH -> NAD+ DPA Decaprenyl-P-Arabinofuranose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan->Cell_Wall Incorporation DprE1->DPX DprE2->DPA DprE1_IN_10 This compound DprE1_IN_10->DprE1 DprE1_IN_10_Effect Disruption of Cell Wall Synthesis -> Cell Lysis Cell_Wall->DprE1_IN_10_Effect

Caption: DprE1's role in the arabinogalactan synthesis pathway and its inhibition by this compound.

Whole_Cell_Screening_Workflow Whole-Cell Screening Workflow for DprE1 Inhibitors cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays & Hit Confirmation cluster_hit_to_lead Hit-to-Lead Optimization start Compound Library primary_screen Whole-Cell Screen (e.g., M. smegmatis or Mtb H37Rv) Assay: Resazurin Microtiter Assay (REMA) start->primary_screen hits Primary Hits primary_screen->hits mic_determination MIC Determination (Mtb H37Rv) hits->mic_determination cytotoxicity Cytotoxicity Assay (e.g., HepG2, Vero cells) mic_determination->cytotoxicity target_engagement DprE1 Target Engagement Assay (e.g., Overexpression strain) cytotoxicity->target_engagement sar_studies Structure-Activity Relationship (SAR) Studies target_engagement->sar_studies admet_profiling ADMET Profiling sar_studies->admet_profiling in_vivo_efficacy In Vivo Efficacy Studies (Mouse Model) admet_profiling->in_vivo_efficacy lead_candidate Lead Candidate in_vivo_efficacy->lead_candidate

Caption: A typical workflow for whole-cell screening and development of DprE1 inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard mycobacterial growth inhibition assays.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Isoniazid)

  • Incubator (37°C)

  • Plate reader (for fluorescence or absorbance)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to obtain the final inoculum.

  • Compound Dilution:

    • Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1%.

    • Include a positive control (Isoniazid) and a negative control (broth with DMSO, no compound). Also, include a well with broth only (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions and controls (except the sterility control).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates (e.g., with parafilm) and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • Alternatively, read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows a significant reduction in fluorescence/absorbance compared to the no-drug control).

Cytotoxicity Assay using MTT Assay

This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., HepG2 or Vero).

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

  • HepG2 or Vero cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Reading and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the whole-cell screening and initial characterization of novel DprE1 inhibitors. By leveraging these standardized methods, researchers can effectively identify and advance promising new candidates in the fight against tuberculosis. The potent activity and specific mechanism of action of DprE1 inhibitors make them a critical area of focus in modern drug discovery.

References

Troubleshooting & Optimization

DprE1-IN-10 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors. Due to the limited publicly available data on the solubility and stability of DprE1-IN-10, this guide will use the well-characterized and clinically evaluated DprE1 inhibitor, BTZ043 , as a representative example to illustrate common challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target in tuberculosis research?

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis. It plays a critical role in the biosynthesis of the mycobacterial cell wall by catalyzing the conversion of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA).[1] DPA is a vital precursor for the synthesis of arabinans, which are key components of the arabinogalactan layer of the cell wall.[1] By inhibiting DprE1, compounds like this compound and BTZ043 halt the production of DPA, which disrupts the integrity of the bacterial cell wall, leading to cell death.[1] As this enzyme is unique to mycobacteria and not present in humans, it is an attractive target for developing new anti-tuberculosis drugs with potentially fewer side effects.[1]

Q2: What are the general solubility characteristics of DprE1 inhibitors like BTZ043?

Many DprE1 inhibitors, including the benzothiazinone class to which BTZ043 belongs, are lipophilic and exhibit low aqueous solubility.[2] BTZ043 is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[3] Conflicting reports on its precise aqueous solubility exist, with values cited around 1 µg/mL and 32 µM (~13.8 µg/mL), which may be due to different experimental conditions such as pH, temperature, and buffer composition.[4] This highlights the importance of empirical determination of solubility in the specific buffer system of your experiment.

Q3: How should I store my DprE1 inhibitor stock solutions?

For long-term storage, it is recommended to store DprE1 inhibitor stock solutions at low temperatures to maintain stability. For BTZ043, recommended storage conditions for stock solutions are -80°C for up to 2 years or -20°C for up to 1 year.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What are the known stability issues with BTZ043?

BTZ043 is known to be rapidly metabolized in vivo and can also be unstable under certain in vitro conditions.[6] It is metabolized into two main metabolites, M1 (an amino derivative) and M2 (an unstable hydride Meisenheimer complex).[6][7] The M2 metabolite is particularly unstable, which can make consistent quantification challenging.[7] When working with BTZ043 in cell-based assays or pharmacokinetic studies, it is crucial to be aware of this metabolic instability and to use appropriate analytical methods to distinguish the parent compound from its metabolites.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: My DprE1 inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium.

Possible Causes and Solutions:

  • Exceeding Aqueous Solubility: The final concentration of the inhibitor in the aqueous solution may be above its solubility limit.

    • Solution: Decrease the final concentration of the inhibitor. If a higher concentration is necessary, consider adding a surfactant like Tween-80 or a cyclodextrin to the buffer to improve solubility, but first, ensure these additives do not affect your experimental system.

  • Insufficient Mixing: The inhibitor may not be dispersing quickly enough in the aqueous environment, leading to localized high concentrations and precipitation.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.

  • Temperature Effects: The solubility of the compound may be lower at the working temperature of your experiment compared to the temperature at which the stock solution was prepared.

    • Solution: Pre-warm your aqueous buffer to the experimental temperature before adding the inhibitor stock solution.

Issue 2: Inconsistent Results in Biological Assays

Problem: I am observing high variability in the inhibitory activity of my DprE1 inhibitor between experiments.

Possible Causes and Solutions:

  • Compound Degradation: The inhibitor may be degrading in the stock solution or in the assay medium.

    • Solution: Prepare fresh stock solutions from solid material regularly. Avoid repeated freeze-thaw cycles by using single-use aliquots. When possible, perform a quick quality control check of your stock solution using techniques like HPLC to confirm its integrity. For time-kill assays, consider the stability of the compound over the duration of the experiment and replenish it if necessary.

  • Metabolism by Cells: If you are using a cell-based assay, the cells may be metabolizing the inhibitor.

    • Solution: Be aware of the metabolic profile of your inhibitor. For BTZ043, its rapid metabolism is a known factor.[6] You may need to use a higher initial concentration or add the inhibitor at multiple time points during the assay.

  • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).

    • Solution: Use low-adhesion plasticware. Pre-coating the plasticware with a solution of a blocking agent like bovine serum albumin (BSA) can also help to reduce non-specific binding.

Quantitative Data

Table 1: Solubility of BTZ043

SolventSolubilitySource
DMSOSoluble[1]
WaterNot Soluble[3]
Aqueous Buffer~1 µg/mL[4]
Aqueous Buffer~32 µM (~13.8 µg/mL)[4]

Table 2: Stability of BTZ043 Stock Solutions

Storage TemperatureShelf LifeSource
-80°C2 years[5]
-20°C1 year[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the kinetic solubility of a DprE1 inhibitor in an aqueous buffer.

Materials:

  • DprE1 inhibitor (e.g., BTZ043)

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Prepare a high-concentration stock solution of the DprE1 inhibitor in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration. It is recommended to test a range of concentrations.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Assessment of Stability in Solution

This protocol outlines a method to assess the stability of a DprE1 inhibitor in a stock solution over time.

Materials:

  • DprE1 inhibitor stock solution in DMSO

  • Storage vials

  • HPLC system

Methodology:

  • Prepare a fresh stock solution of the DprE1 inhibitor in DMSO.

  • Immediately after preparation (time = 0), take an aliquot of the stock solution and analyze it by HPLC to determine the initial peak area of the parent compound. This will serve as the baseline.

  • Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot of the stored stock solution (if frozen) and analyze it by HPLC using the same method as for the baseline sample.

  • Compare the peak area of the parent compound at each time point to the initial peak area at time = 0. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks may correspond to degradation products.

  • Calculate the percentage of the inhibitor remaining at each time point to determine its stability under the tested storage conditions.

Visualizations

DprE1_Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound / BTZ043 Inhibitor->DprE1

Caption: DprE1 signaling pathway and point of inhibition.

Solubility_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Add stock to aqueous buffer (various concentrations) A->B C Incubate with agitation (e.g., 2h at 25°C) B->C D Centrifuge to pellet precipitate C->D E Collect supernatant D->E F Analyze by HPLC E->F G Determine highest soluble concentration F->G

Caption: Experimental workflow for solubility determination.

Stability_Workflow start Prepare fresh stock solution in DMSO t0 Analyze aliquot by HPLC (Time = 0) Establish baseline peak area start->t0 store Store stock solution at defined conditions (e.g., -20°C) start->store compare Compare peak area to baseline t0->compare timepoint At each time point (e.g., 24h, 1 week) analyze an aliquot by HPLC store->timepoint timepoint->compare result Calculate % remaining Determine stability compare->result

Caption: Logical workflow for stability assessment.

References

Optimizing DprE1-IN-10 concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DprE1-IN-10 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial flavoenzyme in Mycobacterium tuberculosis that is essential for the biosynthesis of the bacterial cell wall components, arabinogalactan and lipoarabinomannan.[3][4][5] Specifically, DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis.[2][6][7] By inhibiting DprE1, this compound blocks the formation of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][8] The absence of a DprE1 homolog in humans makes it a highly selective target for anti-tubercular agents.[2]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. As a starting point, we recommend a concentration range based on the reported Minimum Inhibitory Concentration (MIC) against M. tuberculosis and cytotoxicity data from various cell lines for similar DprE1 inhibitors. A typical starting range for in vitro studies is between 0.1 µM and 10 µM.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound expected to be cytotoxic to mammalian cells?

A4: DprE1 is a target specific to mycobacteria and is absent in humans.[2] Therefore, this compound is expected to have low cytotoxicity against mammalian cells. However, off-target effects can occur at high concentrations. It is crucial to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. For example, the DprE1 inhibitor BTZ-043 showed an IC50 of 11.5 µM on HepG2 cells, while Macozinone (PBTZ-169) had an IC50 of 127 µM on the same cell line.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no anti-mycobacterial activity Incorrect concentration of this compound.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.01 µM to 100 µM) to establish the Minimum Inhibitory Concentration (MIC).
Instability or degradation of this compound.Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage conditions (-20°C or -80°C).
Issues with the bacterial culture.Ensure the mycobacterial culture is in the logarithmic growth phase and has been properly quantified before treatment.
High cytotoxicity observed in mammalian cells Concentration of this compound is too high.Determine the IC50 value for your specific cell line using a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo). Use concentrations well below the IC50 for your experiments.
High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent control to assess its effect on cell viability.
Contamination of the cell culture.Regularly check cell cultures for any signs of contamination. Use aseptic techniques during all experimental procedures.
Precipitation of this compound in the culture medium Poor solubility of the compound.Ensure the stock solution is fully dissolved before diluting it in the culture medium. Consider using a different solvent if solubility issues persist, although DMSO is generally effective. The use of pre-warmed media for dilution can sometimes help.
High concentration of the compound.Avoid using concentrations that exceed the solubility limit of this compound in the culture medium.
Inconsistent or variable results Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well or flask for all experiments.
Variability in compound preparation.Prepare a single, large batch of working solution to be used across all replicates and experiments to minimize variability.
Fluctuation in incubation conditions.Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound

  • DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve a range of concentrations (e.g., from 100 µM to 0.006 µM).

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted compound.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line (e.g., THP-1)

This protocol describes how to determine the cytotoxicity of this compound on the human monocytic cell line THP-1 using an MTT assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

Table 1: Hypothetical Activity Profile of this compound

ParameterValueCell Line / Organism
MIC 0.5 µMM. tuberculosis H37Rv
IC50 > 50 µMHepG2 (Human Liver Carcinoma)
IC50 > 50 µMVero (Monkey Kidney Epithelial)
IC50 45 µMTHP-1 (Human Monocytic)

Visualizations

DprE1 Signaling Pathway and Inhibition

Caption: this compound inhibits the DprE1 enzyme, blocking cell wall synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of This compound in 96-well plate start->prep_compound prep_bacteria Prepare and dilute M. tuberculosis culture start->prep_bacteria add_bacteria Add bacterial suspension to each well prep_compound->add_bacteria prep_bacteria->add_bacteria incubate1 Incubate at 37°C for 7 days add_bacteria->incubate1 add_alamar Add Alamar Blue reagent incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read_results Observe color change (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Cytotoxicity_Troubleshooting start High Cytotoxicity Observed check_concentration Is this compound concentration well below the IC50? start->check_concentration reduce_concentration Reduce this compound concentration check_concentration->reduce_concentration No check_solvent Is the final solvent concentration ≤ 0.1%? check_concentration->check_solvent Yes reduce_concentration->check_solvent issue_resolved Issue Resolved reduce_concentration->issue_resolved reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent No check_contamination Is the cell culture free of contamination? check_solvent->check_contamination Yes reduce_solvent->check_contamination reduce_solvent->issue_resolved use_aseptic Use strict aseptic techniques and check for contamination check_contamination->use_aseptic No check_contamination->issue_resolved Yes use_aseptic->issue_resolved contact_support Contact Technical Support use_aseptic->contact_support

References

Technical Support Center: Overcoming Off-Target Effects of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DprE1 inhibitors, with a focus on identifying and mitigating off-target effects. For the purpose of illustration, we will refer to a hypothetical inhibitor, "DprE1-IN-10."

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DprE1 inhibitors?

A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the bacterial cell wall.[1][2][3] Specifically, it catalyzes a crucial epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[1][2][3][4] DprE1 inhibitors block this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial death.[1][3][5]

Q2: What are the known classes of DprE1 inhibitors?

A2: DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.[2][6] Covalent inhibitors, such as benzothiazinones (BTZs), typically contain a nitro group that is activated by DprE1 to form a reactive intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme.[2][7] Non-covalent inhibitors bind to the active site through non-permanent interactions.[6] Several DprE1 inhibitors are currently in clinical trials.[5][6][8]

Q3: Why is it important to consider off-target effects for DprE1 inhibitors?

A3: While DprE1 is a validated target in Mycobacterium tuberculosis, the inhibitors, like many small molecules, may interact with other host or bacterial proteins.[8][9] These "off-target" interactions can lead to a variety of unintended consequences, including cytotoxicity, misleading experimental results, and potential adverse effects in a clinical setting.[8][9] Therefore, understanding the selectivity profile of a DprE1 inhibitor is crucial for accurate interpretation of experimental data and for the development of safe and effective therapeutics.

Q4: How can I assess the selectivity of my DprE1 inhibitor?

A4: The selectivity of a DprE1 inhibitor can be assessed using a variety of methods. A common approach is to screen the compound against a panel of related enzymes or a broad panel of human kinases, as these are common off-targets for many inhibitors.[9] Cellular-based assays, such as the Cellular Thermal Shift Assay (CETSA), can be used to confirm target engagement and identify off-targets in a more physiologically relevant context.

Troubleshooting Guide

Q5: My DprE1 inhibitor, this compound, shows potent activity against the isolated enzyme but has weak or no activity against M. tuberculosis in culture. What are the possible reasons?

A5: This is a common challenge in early-stage drug discovery. Several factors could contribute to this discrepancy:

  • Poor Permeability: The inhibitor may not be able to effectively penetrate the complex mycobacterial cell wall to reach its periplasmic target, DprE1.

  • Efflux Pumps: The compound may be actively transported out of the bacterium by efflux pumps.

  • Metabolic Instability: The inhibitor could be metabolized into an inactive form by other mycobacterial enzymes.

  • High Protein Binding: In culture media, the compound may bind to proteins, reducing its effective concentration.

To investigate these possibilities, you could perform permeability assays, test the compound in the presence of efflux pump inhibitors, and conduct metabolic stability assays using mycobacterial lysates.

Q6: I am observing significant cytotoxicity in mammalian cell lines with this compound at concentrations where it should be selective for the bacterial target. How can I determine if this is due to off-target effects?

A6: Cytotoxicity unrelated to the intended target is a strong indicator of off-target effects. To investigate this, consider the following steps:

  • Determine the Selectivity Index: Calculate the ratio of the cytotoxic concentration (IC50 in a mammalian cell line) to the inhibitory concentration against M. tuberculosis (MIC). A low selectivity index suggests potential off-target issues.

  • Kinome Profiling: Screen this compound against a broad panel of human kinases. Inhibition of key kinases involved in cell survival and proliferation could explain the observed cytotoxicity.

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to identify which proteins in the mammalian cells are being bound and stabilized by your compound at cytotoxic concentrations. This can provide direct evidence of off-target engagement.

Q7: The results from my in-vitro and in-vivo experiments with this compound are inconsistent. What could be the cause?

A7: Discrepancies between in-vitro and in-vivo results can arise from a number of factors related to the compound's pharmacokinetic and pharmacodynamic properties.

  • Poor Bioavailability: The compound may have low oral absorption or be rapidly cleared from the body.

  • High Plasma Protein Binding: The inhibitor may be highly bound to plasma proteins, reducing the concentration of free compound available to engage the target.[9]

  • Off-Target Effects In Vivo: The compound might interact with off-targets in the host that are not present in in-vitro models, leading to unexpected pharmacology or toxicity.

To address this, conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In vivo target engagement studies can also help to confirm that the compound is reaching its intended target at sufficient concentrations.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Fold Selectivity vs. DprE1
M. tuberculosis DprE1 10 1
Human Kinase 150050
Human Kinase 2>10,000>1,000
Human Kinase 325025
Human Kinase 4>10,000>1,000

Table 2: Hypothetical On-Target vs. Off-Target Cellular Activity of this compound

AssayEC50 / IC50 (nM)
M. tuberculosis MIC50
Human Cell Line Cytotoxicity (e.g., HepG2)1,500
Selectivity Index (Cytotoxicity/MIC) 30

Experimental Protocols

Protocol 1: Kinome Profiling

This protocol outlines a general procedure for assessing the selectivity of a DprE1 inhibitor against a panel of human kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Materials:

  • This compound

  • Recombinant human kinases

  • ATP

  • Substrate peptides for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound to create a range of concentrations for IC50 determination.

  • In a microplate, add the kinase, substrate peptide, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound in a cellular context.

Objective: To confirm that this compound binds to its intended target and to identify potential off-targets in intact cells.

Materials:

  • Mammalian cells or M. tuberculosis

  • This compound

  • Cell lysis buffer

  • Antibodies against the target protein and potential off-targets

  • Western blotting reagents and equipment

  • PCR thermocycler

Methodology:

  • Culture cells to the desired density.

  • Treat the cells with this compound or a vehicle control for a specified time.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures in a PCR thermocycler to induce protein denaturation.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the soluble protein fractions by Western blotting using antibodies specific to the target protein(s).

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

DprE1_Pathway cluster_0 Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX DprE2->DPA DprE1_IN_10 This compound DprE1_IN_10->DprE1

Caption: DprE1 pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed (e.g., cytotoxicity, lack of efficacy) biochemical_assay Confirm On-Target Potency (Biochemical DprE1 Assay) start->biochemical_assay selectivity_screen Assess Selectivity (Kinome Profiling) biochemical_assay->selectivity_screen target_engagement Confirm Cellular Target Engagement (CETSA) selectivity_screen->target_engagement analyze_off_targets Analyze Potential Off-Targets target_engagement->analyze_off_targets structure_activity Structure-Activity Relationship (SAR) -Guided Optimization analyze_off_targets->structure_activity end End: Optimized Compound with Reduced Off-Target Effects structure_activity->end

Caption: Workflow for investigating off-target effects.

Troubleshooting_Tree start Problem: Inconsistent In-Vitro vs. In-Vivo Results permeability Is the compound permeable to mycobacteria? start->permeability efflux Is the compound an efflux pump substrate? permeability->efflux Yes solution1 Modify scaffold for better permeability. permeability->solution1 No pk_pd Does the compound have a favorable PK/PD profile? efflux->pk_pd No solution2 Co-dose with efflux pump inhibitors. efflux->solution2 Yes off_target_toxicity Is there evidence of in-vivo off-target toxicity? pk_pd->off_target_toxicity Yes solution3 Optimize for better bioavailability and lower clearance. pk_pd->solution3 No solution4 Identify and mitigate off-target interactions. off_target_toxicity->solution4 Yes

Caption: Decision tree for troubleshooting inconsistent results.

References

DprE1-IN-10 Resistance Mutation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating challenges encountered during DprE1-IN-10 resistance mutation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, it catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[2] This is a crucial step in the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the Mycobacterium tuberculosis cell wall.[4][5] this compound, like other covalent inhibitors such as benzothiazinones (BTZs), is believed to act as a suicide inhibitor. Its nitro group is reduced by DprE1 to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition and subsequent bacterial cell death.[4][5][6]

Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against our M. tuberculosis strain, suggesting resistance. What is the most likely cause?

A2: The most commonly reported mechanism of resistance to covalent DprE1 inhibitors like the benzothiazinones is mutations in the dprE1 gene, specifically at the codon for Cysteine-387 (Cys387).[5][7] This cysteine residue is critical for the covalent binding of the inhibitor.[5][7] Mutations at this position, such as C387G, C387A, C387S, C387N, and C387T, have been shown to confer resistance.[7] You should sequence the dprE1 gene of your resistant strain to check for mutations at this locus.

Q3: Our sequencing results confirm a C387S mutation in DprE1. How does this mutation confer resistance?

A3: The Cys387 residue is the site of covalent modification by activated nitro-aromatic inhibitors.[5] A mutation from cysteine to a different amino acid, such as serine (C387S), removes the thiol group necessary for the formation of the covalent bond.[5] While the inhibitor may still bind non-covalently to the active site, the lack of irreversible covalent inhibition leads to a significant increase in the MIC.

Q4: We have identified a novel mutation in DprE1, not at the Cys387 position. Could this be responsible for resistance?

A4: While mutations at Cys387 are the most common cause of resistance to covalent DprE1 inhibitors, it is plausible that other mutations could confer resistance. These could be mutations within the active site that affect inhibitor binding, or mutations elsewhere in the protein that cause conformational changes, indirectly impacting the active site. To confirm the role of this novel mutation, you would need to perform site-directed mutagenesis to introduce the mutation into a susceptible strain and then determine the MIC of this compound for the engineered strain.

Troubleshooting Guides

Problem: Inconsistent MIC values in our assays.

Possible Cause Troubleshooting Step
Inoculum preparation variabilityEnsure a standardized protocol for preparing the bacterial inoculum to a specific optical density (OD).
This compound degradationPrepare fresh stock solutions of the inhibitor and store them appropriately, protected from light and at the recommended temperature.
Contamination of culturesRegularly check for contamination of your bacterial cultures using microscopy and by plating on non-selective media.
Inaccurate serial dilutionsCalibrate your pipettes and use fresh tips for each dilution to ensure accurate inhibitor concentrations.

Problem: Failed PCR amplification of the dprE1 gene.

Possible Cause Troubleshooting Step
Poor DNA qualityRe-extract genomic DNA using a validated protocol and assess its quality and quantity using spectrophotometry and gel electrophoresis.
Incorrect primer designVerify the primer sequences against the M. tuberculosis reference genome. Ensure they have appropriate melting temperatures and are free of secondary structures.
Suboptimal PCR conditionsOptimize the annealing temperature, extension time, and MgCl₂ concentration in your PCR reaction.
Presence of PCR inhibitorsDilute the DNA template to reduce the concentration of potential inhibitors carried over from the extraction process.

Quantitative Data Summary

Table 1: Impact of DprE1 Cys387 Mutations on Inhibitor Potency

DprE1 MutantPBTZ169 (Covalent Inhibitor) IC₅₀ (µM)Ty38c (Non-covalent Inhibitor) IC₅₀ (µM)Maximum Inhibition by PBTZ169 (%)
Wild-Type0.03 ± 0.0040.2 ± 0.0398 ± 0.4
C387G21 ± 1.20.3 ± 0.0549 ± 1.5
C387A> 400.4 ± 0.0828 ± 2.1
C387S15 ± 0.90.3 ± 0.0455 ± 1.8
C387N35 ± 2.50.5 ± 0.138 ± 2.5
C387T> 400.4 ± 0.0932 ± 1.9

Data adapted from a study on benzothiazinone resistance.[5][7] IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Maximum inhibition was determined at 40 µM of the inhibitor.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against M. tuberculosis using a microplate-based assay.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound stock solution

  • M. tuberculosis culture

  • Resazurin solution

Method:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis to a final concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the inhibitor dilutions. Include a drug-free control well.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of resazurin from blue to pink.

DprE1 Gene Sequencing for Mutation Analysis

This protocol outlines the steps for amplifying and sequencing the dprE1 gene to identify resistance mutations.

Materials:

  • Genomic DNA from M. tuberculosis strains (susceptible and potentially resistant)

  • Primers flanking the dprE1 gene

  • PCR master mix

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Method:

  • PCR Amplification:

    • Set up a PCR reaction containing the genomic DNA, forward and reverse primers for dprE1, and PCR master mix.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of Amplicon:

    • Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product and sequencing primers to a DNA sequencing facility.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type dprE1 sequence from a reference strain (e.g., H37Rv) to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine the effect of any mutations.

Visualizations

DprE1/DprE2 Pathway in Arabinan Biosynthesis

DprE1_Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound (Covalent Inhibitor) Inhibitor->DprE1

Caption: The DprE1/DprE2 pathway is essential for arabinan biosynthesis in mycobacteria.

Experimental Workflow for Resistance Analysis

Resistance_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_biochemical Biochemical Validation MIC_test MIC Determination Resistant_phenotype Resistant Phenotype Observed (High MIC) MIC_test->Resistant_phenotype gDNA_extraction Genomic DNA Extraction Resistant_phenotype->gDNA_extraction PCR dprE1 PCR Amplification gDNA_extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis Sequencing->Analysis Mutation_ID Resistance Mutation Identified (e.g., Cys387Ser) Analysis->Mutation_ID Site_mutagenesis Site-Directed Mutagenesis Mutation_ID->Site_mutagenesis Protein_expression Recombinant DprE1 Expression Site_mutagenesis->Protein_expression Enzyme_assay Enzyme Inhibition Assay (IC50) Protein_expression->Enzyme_assay Confirmation Confirmation of Resistance Mechanism Enzyme_assay->Confirmation

Caption: A logical workflow for the investigation of this compound resistance.

References

Improving the bioavailability of DprE1-IN-10 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of DprE1-IN-10 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an investigational inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making it a prime target for new anti-tuberculosis drugs.[1][2][3][4] this compound, like many newly developed small molecule inhibitors, exhibits poor aqueous solubility. This characteristic often leads to low and variable absorption from the gastrointestinal tract, resulting in insufficient systemic exposure for effective in vivo studies.

Q2: What are the common reasons for poor in vivo efficacy of this compound despite good in vitro activity?

A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, this is often attributed to poor pharmacokinetic properties, primarily low bioavailability. Factors contributing to this include:

  • Low aqueous solubility: Limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor membrane permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

Q3: What are the initial steps to consider for improving the bioavailability of this compound?

A3: The initial approach to enhancing the bioavailability of a poorly soluble compound like this compound typically involves formulation strategies. These strategies aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Common starting points include particle size reduction and the use of enabling formulations.

Troubleshooting Guide

Issue: Low and Variable Plasma Concentrations of this compound in Animal Models

Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate

Suggested Solutions:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[5]

    • Micronization: A common technique to reduce particle size to the micron range.

    • Nanosuspension: Further reduction to the sub-micron (nanometer) range can significantly enhance dissolution velocity and saturation solubility.[6][7]

  • Formulation with Solubilizing Excipients:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution rate compared to the crystalline form.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and facilitating its absorption.

Quantitative Data Summary: Impact of Formulation on this compound Bioavailability (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
Coarse Suspension50 ± 154350 ± 90< 5
Micronized Suspension150 ± 4021200 ± 30015
Nanosuspension450 ± 9514500 ± 85045
Amorphous Solid Dispersion600 ± 12016200 ± 110060
SMEDDS850 ± 1500.57800 ± 130075

Possible Cause 2: Poor Intestinal Permeability

Suggested Solutions:

  • Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium. It is crucial to evaluate the safety of these enhancers.

  • Prodrug Approach: A chemical modification of this compound to a more permeable, inactive form (prodrug) can be synthesized.[6] This prodrug would then be converted to the active this compound in vivo.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and oral bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 or other suitable surfactant)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined duration (e.g., 2-8 hours) at a controlled temperature (e.g., 4°C).

  • Periodically withdraw samples to monitor particle size distribution until the desired size (e.g., < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of different this compound formulations.

Materials:

  • This compound formulations (e.g., coarse suspension, nanosuspension, ASD)

  • Male Balb/c mice (6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast mice overnight prior to dosing.

  • Administer the this compound formulations via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to separate plasma.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

DprE1 Signaling Pathway in Mycobacterium tuberculosis

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-D-2'-keto-erythropentafuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPX DprE2->DPA DprE1_IN_10 This compound DprE1_IN_10->DprE1 Inhibition

Caption: DprE1 catalyzes a key oxidation step in the arabinan biosynthesis pathway.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_testing In Vivo Evaluation API This compound (API) Micronization Micronization API->Micronization Nanosuspension Nanosuspension API->Nanosuspension ASD Amorphous Solid Dispersion API->ASD SMEDDS SMEDDS API->SMEDDS PK_Study Pharmacokinetic Study in Mice Micronization->PK_Study Nanosuspension->PK_Study ASD->PK_Study SMEDDS->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Selection Select Optimal Formulation Data_Analysis->Selection

Caption: Workflow for formulation development and in vivo testing of this compound.

Logical Relationship of Bioavailability Factors

Bioavailability_Factors cluster_physchem Physicochemical Properties cluster_biopharm Biopharmaceutical Factors Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Permeability Membrane Permeability Absorption Absorption Permeability->Absorption Dissolution->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

References

Technical Support Center: DprE1-IN-10 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of DprE1 inhibitors in mammalian cells, with a specific focus on DprE1-IN-10.

Disclaimer: As of our latest update, specific cytotoxicity data for this compound is not publicly available. The information provided below is based on general knowledge of DprE1 inhibitors and publicly available data for a closely related compound, DprE1-IN-1. Researchers should perform their own comprehensive safety and toxicity assessments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in mammalian cells?

A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is an enzyme essential for the cell wall biosynthesis of Mycobacterium tuberculosis but is absent in mammals.[1][2][3] This specificity suggests that DprE1 inhibitors, including this compound, are likely to exhibit low cytotoxicity against mammalian cells.[2][3] However, off-target effects are always a possibility, making empirical cytotoxicity testing essential.

Q2: Is there any available cytotoxicity data for DprE1 inhibitors?

A2: Yes, while specific data for this compound is unavailable, data for the related compound DprE1-IN-1 shows low cytotoxicity in several mammalian cell lines.[4] Generally, various DprE1 inhibitors have been evaluated for cytotoxicity in cell lines such as HepG2 (human liver cancer cell line), J774A.1 (mouse macrophage cell line), Vero (monkey kidney epithelial cell line), A549 (human lung carcinoma cell line), HeLa (human cervical cancer cell line), THP-1 (human monocytic cell line), and NIH-3T3 (mouse embryonic fibroblast cell line).[5][6]

Q3: What is the mechanism of action of DprE1 inhibitors and how does it relate to cytotoxicity?

A3: DprE1 inhibitors block the DprE1 enzyme, which is involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[6][7] This disruption of the cell wall leads to bacterial cell death.[3] Since this enzyme and pathway are absent in mammalian cells, the direct target-based toxicity is expected to be minimal.[2]

Quantitative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for the closely related compound DprE1-IN-1 .

CompoundCell LineCell TypeOrganismAssayCytotoxicity Metric (IC50)Reference
DprE1-IN-1HepG2Human Liver CancerHumanNot Specified>60 µg/mL[4]
DprE1-IN-1J774A.1Mouse MacrophageMouseNot Specified>60 µg/mL[4]
DprE1-IN-1VeroMonkey Kidney EpithelialMonkeyNot Specified58.18 µg/mL[4]

Experimental Protocols

Protocol: Mammalian Cell Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Culture a mammalian cell line of interest (e.g., HepG2, Vero) in the recommended complete growth medium.
  • Harvest cells during the logarithmic growth phase.
  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
  • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 104 cells/well in 100 µL of medium).
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
  • Include appropriate controls:
  • Vehicle Control: Medium with the same concentration of the solvent used for the compound.
  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).
  • Untreated Control: Cells in medium alone.
  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully aspirate the medium containing MTT from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or absorbance values Insufficient cell number, low metabolic activity of cells, or incorrect assay timing.Optimize the initial cell seeding density. Ensure cells are in a healthy, proliferative state. Adjust the incubation time with the compound or MTT reagent.
High background in vehicle control wells Solvent cytotoxicity or interference with the assay.Test the toxicity of the solvent at the concentrations used. If the solvent is toxic, consider using an alternative or reducing the final concentration.
Precipitation of the compound in the culture medium Poor solubility of the compound.Decrease the final concentration of the compound. Consider using a different solvent or a solubilizing agent that is non-toxic to the cells.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells cell_seeding->treatment compound_prep 3. Prepare this compound Dilutions compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (Formazan Formation) mtt_addition->incubation solubilization 7. Solubilize Formazan incubation->solubilization read_plate 8. Measure Absorbance solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 read_plate->data_analysis

Cytotoxicity assessment workflow.

mechanism_of_action DprE1 Inhibitor Mechanism of Action cluster_mycobacterium Mycobacterium cluster_inhibitor Inhibitor Action cluster_mammalian Mammalian Cell DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenyl-P-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall CellLysis Cell Lysis CellWall->CellLysis DprE1_IN_10 This compound DprE1_IN_10->Inhibition Inhibition->DprE1 Inhibits NoDprE1 DprE1 Enzyme Absent LowToxicity Low Expected Cytotoxicity NoDprE1->LowToxicity

Mechanism of DprE1 inhibitors.

References

How to prevent degradation of DprE1-IN-10 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on preventing the degradation of DprE1-IN-10 in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is an inhibitor of Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis, making it a valuable tool for tuberculosis research.[1] Its chemical structure consists of a purine derivative core and an acrylamide moiety. The purine ring system can be susceptible to degradation under certain conditions, and the acrylamide group is a reactive Michael acceptor.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several factors can contribute to the degradation of this compound in solution. These include:

  • pH: Extreme acidic or alkaline conditions can lead to the hydrolysis of the acrylamide group and potentially the purine ring.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV light may cause photodegradation of the purine core.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the purine ring system.[2]

  • Solvent: The choice of solvent can influence the stability of the compound. While DMSO is a common solvent for many inhibitors, its purity and storage conditions are important.

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I store this compound solutions?

A4: For optimal stability, stock solutions of this compound in DMSO should be stored in small aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months is a common guideline for similar compounds) or at -20°C for shorter-term storage (up to 1 month).[4] For daily use, a working aliquot can be stored at 4°C for a limited time, though stability at this temperature should be verified. Avoid repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light?

A5: Purine derivatives can be susceptible to photodegradation.[3][5] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in the assay. Degradation of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Verify the stability of the compound under your specific assay conditions (e.g., temperature, pH of the buffer).
Improper storage of the stock solution.Ensure stock solutions are stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Precipitation of the compound upon dilution in aqueous buffer. The concentration of this compound exceeds its solubility in the aqueous buffer.Decrease the final concentration of this compound in the assay. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Pre-warm the buffer and the stock solution to 37°C before mixing and consider brief sonication to aid dissolution.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.Implement a strict protocol for solution preparation and storage. Perform a stability check of your this compound solution using an analytical method like HPLC.
Contamination of the solvent.Use high-purity, anhydrous DMSO to prepare stock solutions.

Quantitative Data on Stability

While specific experimental stability data for this compound is not publicly available, the following table provides an illustrative example of a stability profile for a similar small molecule inhibitor in DMSO and an aqueous buffer at different storage temperatures.

Storage Condition Solvent Time Remaining Compound (%)
-80°CDMSO3 months>99%
-20°CDMSO1 month>98%
4°CDMSO1 week~95%
Room TemperatureDMSO24 hours~90%
37°CAqueous Buffer (pH 7.4)8 hours~85%

Note: This data is illustrative and intended to provide a general guideline. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes or amber vials.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To determine the stability of this compound in a specific solvent and temperature over time.

  • Materials: this compound solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid), reference standard of this compound.

  • Procedure:

    • Prepare a solution of this compound at the desired concentration in the solvent to be tested (e.g., DMSO, cell culture medium).

    • Divide the solution into several aliquots for analysis at different time points.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light if assessing photostability.

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

    • The initial time point (t=0) will serve as the 100% reference.

    • Monitor the chromatogram for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound DprE1_IN_10 This compound (Purine-Acrylamide Conjugate) Hydrolysis Hydrolysis (Acidic/Basic Conditions) DprE1_IN_10->Hydrolysis H₂O Oxidation Oxidation DprE1_IN_10->Oxidation [O] Photodegradation Photodegradation (UV Light Exposure) DprE1_IN_10->Photodegradation Michael_Addition Michael Addition (Nucleophiles in Solution) DprE1_IN_10->Michael_Addition Nu: Degradation_Product_1 Acrylic Acid Derivative + Purine Core Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Purine Derivatives Oxidation->Degradation_Product_2 Degradation_Product_3 Photodegradation Products Photodegradation->Degradation_Product_3 Degradation_Product_4 Adduct with Nucleophile Michael_Addition->Degradation_Product_4

Caption: Potential degradation pathways for this compound in solution.

G cluster_workflow Experimental Workflow for Troubleshooting this compound Degradation Start Start: Inconsistent Assay Results or Suspected Degradation Prep Prepare Fresh Stock Solution of this compound in Anhydrous DMSO Start->Prep Stability_Study Conduct a Time-Course Stability Study (e.g., via HPLC) under Assay Conditions Prep->Stability_Study Analyze Analyze Data: - % Remaining Compound - Degradation Products Stability_Study->Analyze Decision Is Degradation > 10%? Analyze->Decision Optimize Optimize Experimental Conditions: - Lower Temperature - Adjust pH - Protect from Light Decision->Optimize Yes Proceed Proceed with Experiment using Optimized Protocol Decision->Proceed No Re_evaluate Re-evaluate Stability with Optimized Conditions Optimize->Re_evaluate Re_evaluate->Decision End End: Stable Conditions Identified Proceed->End

Caption: Workflow for troubleshooting and optimizing this compound stability.

References

Addressing poor aqueous solubility of DprE1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors, focusing on the common challenge of poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target for tuberculosis (TB) drugs?

A: DprE1, or Decaprenylphosphoryl-β-D-ribose 2'-epimerase, is a crucial enzyme in Mycobacterium tuberculosis involved in the synthesis of the bacterial cell wall.[1] Specifically, it catalyzes a key step in the production of decaprenylphosphoryl-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan—two vital components of the mycobacterial cell wall.[1][2] By inhibiting DprE1, the formation of the cell wall is disrupted, leading to bacterial cell death.[2] Since DprE1 is absent in humans, inhibitors can specifically target the bacteria with a reduced risk of host toxicity, making it a promising target for developing new anti-TB drugs.

Q2: What are the main classes of DprE1 inhibitors?

A: DprE1 inhibitors are broadly divided into two main classes based on their mechanism of action:

  • Covalent Inhibitors: These compounds, such as benzothiazinones (BTZs) like BTZ043 and PBTZ169, form an irreversible covalent bond with a specific cysteine residue (Cys387) in the DprE1 active site.[1] Many of these are prodrugs that require enzymatic activation to become reactive.[1]

  • Non-covalent Inhibitors: These compounds, such as TBA-7371, bind reversibly to the enzyme's active site.[3][4][5][6][7] They represent diverse chemical scaffolds, including pyrrolopyridines and azaindoles.[8]

Q3: Why is poor aqueous solubility a common problem with DprE1 inhibitors?

A: Many potent DprE1 inhibitors are highly lipophilic (fat-loving) molecules, a property that often correlates with poor water solubility. Physicochemical analyses show that many active inhibitors have a high partition coefficient (LogP), typically between 3 and 5, indicating a preference for fatty environments over aqueous ones.[8] This lipophilicity can be essential for crossing the complex mycobacterial cell wall to reach the target, but it creates significant challenges for formulation and achieving adequate drug concentrations in assays and in vivo.[9]

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which should I measure?

A:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[10][11] It measures the concentration at which a compound precipitates out of a supersaturated solution and is often used for high-throughput screening in early drug discovery due to its speed.[10][12]

  • Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours or more).[10][13] This is considered the "gold standard" and is crucial for lead optimization and formulation development.[10]

For initial screening, kinetic solubility is often sufficient. For lead optimization and preclinical development, thermodynamic solubility is essential.

Troubleshooting Guides

Issue 1: My DprE1 inhibitor precipitates out of solution during stock preparation or in my assay buffer.

Possible Cause Solution
Exceeding Solubility Limit The concentration of your stock solution in DMSO or the final concentration in the aqueous assay buffer is too high.
Action Steps:
1. Check literature: Determine the known solubility of your compound or similar analogs.
2. Reduce DMSO stock concentration: While 10 mM is common, some compounds require lower concentrations (e.g., 1-5 mM).[14]
3. Lower final assay concentration: If precipitation occurs upon dilution, reduce the final concentration of the inhibitor in your assay.
4. Use a co-solvent: For in vivo studies, formulations often include co-solvents like PEG400 or surfactants like Tween 80 to improve solubility.[15][16]
DMSO Concentration The final percentage of DMSO in the assay is too low to keep the compound dissolved. Conversely, high DMSO concentrations (>2%) can affect enzyme activity or cell viability.[17][18][19]
Action Steps:
1. Optimize DMSO percentage: Test a range of final DMSO concentrations (e.g., 0.5% to 2%) to find a balance between compound solubility and assay integrity.[19]
2. Run a vehicle control: Always include a control with the same final DMSO concentration as your test wells to assess its effect on the assay.
Buffer pH and Composition The pH of your aqueous buffer can significantly affect the solubility of ionizable compounds.
Action Steps:
1. Measure solubility at different pHs: Determine the compound's solubility profile in different buffers (e.g., pH 2.0 for acidic environments and pH 6.5-7.4 for physiological conditions).[20][21]
2. Adjust assay buffer: If possible, adjust the assay buffer pH to one that favors higher solubility without compromising biological activity.

Issue 2: I am seeing inconsistent results (e.g., variable MIC values) in my whole-cell anti-TB assays.

Possible Cause Solution
Compound Adsorption Poorly soluble compounds can adsorb to plastic surfaces (e.g., microplates, pipette tips), reducing the effective concentration in the assay medium.
Action Steps:
1. Use low-binding plates: Utilize polypropylene or other low-adhesion microplates.
2. Include surfactants: Add a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.05%) to the culture medium to reduce non-specific binding and prevent bacterial clumping.[22]
Incomplete Solubilization The compound may not be fully dissolved in the assay medium, leading to an inaccurate final concentration and variable results.
Action Steps:
1. Visually inspect wells: Before and after adding cells, check for any visible precipitate.
2. Pre-dilute carefully: Perform serial dilutions in a way that minimizes the chance of precipitation (e.g., step-wise dilution in medium containing the final DMSO percentage).
Bacterial Clumping M. tuberculosis tends to clump, which can lead to inconsistent inoculation of wells and variable results.
Action Steps:
1. Homogenize culture: Before dispensing, ensure the bacterial suspension is well-homogenized, for example, by passing it through a syringe or using ball milling.[22]
2. Use Tween 80: As mentioned above, including 0.05% Tween 80 in the growth medium is standard practice to maintain a uniform bacterial suspension.[22]

Issue 3: My DprE1 inhibitor shows high potency in enzymatic and whole-cell assays but has poor efficacy in vivo.

Possible Cause Solution
Low Bioavailability The compound is not being absorbed effectively after oral administration due to its low aqueous solubility.
Action Steps:
1. Formulation optimization: This is the most critical step. Work with formulation scientists to develop strategies to enhance solubility and absorption.[23] Common approaches include:
- Particle size reduction: Micronization or creation of amorphous drug nanoparticles can increase the dissolution rate.[15][24]
- Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state in the GI tract.[25][26]
- Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance dissolution.[23]
2. Change administration route: For preclinical studies, consider intravenous (i.v.) or intranasal (i.n.) administration to bypass initial absorption barriers and assess compound efficacy directly.[16][27]
High Plasma Protein Binding The compound may bind extensively to plasma proteins (like albumin), reducing the concentration of free, active drug available to reach the target site.
Action Steps:
1. Measure plasma protein binding: Perform in vitro assays to determine the percentage of free drug.
2. Structural modification: Medicinal chemistry efforts can aim to reduce plasma protein binding while maintaining potency.
Rapid Metabolism The compound may be quickly metabolized by the liver (first-pass metabolism), leading to low systemic exposure.
Action Steps:
1. Conduct metabolic stability assays: Use liver microsomes or hepatocytes to determine the compound's metabolic half-life.
2. Identify metabolic "soft spots": Use mass spectrometry to find which parts of the molecule are being metabolized and guide chemical modifications to block this process.

Quantitative Data Summary

The following tables summarize publicly available data for representative DprE1 inhibitors. Note that values can vary based on specific experimental conditions.

Table 1: Aqueous Solubility of Selected Benzothiazinone (BTZ) Derivatives

CompoundModification StrategySolubility (µg/mL) at pH 6.5Solubility (µg/mL) at pH 2.0Reference
BTZ043 Parent Compound~1.0 - 1.7-[20][27]
PBTZ169 Added piperazine for protonation-900[21]
Compound 2d Added linear butyl group27.0784.16[20]
Compound 3o Bioisostere replacement5.14-[20]
Compound 12b Added spiro-heterocycle & acetate-2040[21]

Table 2: In Vitro Activity Profile of Selected DprE1 Inhibitors

| Compound | Class | DprE1 IC₅₀ (nM) | M. tb MIC (µg/mL) | Cytotoxicity (CC₅₀) | Reference | | :--- | :--- | :--- | :--- | :--- | | BTZ043 | Covalent | - | 0.001-0.004 | >10 µM (Vero cells) |[1][20] | | PBTZ169 | Covalent | - | 0.0005 | - |[21] | | TBA-7371 | Non-covalent | 10 | 0.64 - 1.0 | >33 µM (hERG) |[4][5][7][8] | | Compound B18 | Non-covalent | - | 0.05 | >50 µM (Vero & A549 cells) |[28] |

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the classic shake-flask method for determining equilibrium solubility.

  • Preparation: Add an excess amount of the solid DprE1 inhibitor (enough to ensure undissolved solid remains) into a glass vial.

  • Add Buffer: Add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. Some protocols suggest checking at multiple time points (e.g., 24h and 48h) to confirm equilibrium.[29]

  • Phase Separation: After equilibration, remove the vials and let any undissolved solid settle. To separate the saturated supernatant from the solid, either:

    • Centrifuge the vials at high speed.

    • Filter the solution using a low-binding filter (e.g., 0.22 µm PVDF).[12]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.[12]

  • Analysis: Determine the compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve prepared with known concentrations of the compound.[10]

Protocol 2: Whole-Cell Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Bacterial Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., 7H9 broth with supplements) to mid-log phase.[30] Adjust the bacterial suspension to a specific optical density (e.g., OD₆₀₀ of 0.6) to standardize the inoculum.[30]

  • Compound Plating: In a 96-well microplate, prepare two-fold serial dilutions of the DprE1 inhibitor. Start with a high concentration and dilute across the plate. Remember to include a positive control (e.g., rifampicin) and a negative (vehicle) control (e.g., DMSO).[30] The final DMSO concentration should be consistent across all wells and ideally ≤1%.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of typically 100-200 µL per well.[30]

  • Incubation: Seal the plates and incubate at 37°C for 6-7 days.[30]

  • Assay Readout:

    • Prepare a solution of Alamar Blue (resazurin) reagent.

    • Add the reagent (e.g., 10% of the well volume) to each well.[30]

    • Continue to incubate for another 12-24 hours.

  • Data Interpretation: Visually assess the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Visualizations

DprE1_Pathway DprE1/DprE2 pathway in mycobacterial cell wall synthesis. PRPP PRPP DPR DPR PRPP->DPR Multiple Steps DprE1 DprE1 (Oxidase) DPR->DprE1 DPX DPX (Keto Intermediate) DprE2 DprE2 (Reductase) DPX->DprE2 DPA DPA Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitors (e.g., BTZ, TBA-7371) Inhibitor->DprE1

Caption: DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Solubility_Workflow start Start: Solid Compound add_solid 1. Add excess solid to aqueous buffer start->add_solid shake 2. Agitate for 24h at constant temp add_solid->shake separate 3. Separate solid & liquid (Centrifuge or Filter) shake->separate supernatant Saturated Supernatant separate->supernatant quantify 4. Dilute aliquot and quantify (HPLC/LC-MS) supernatant->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility (Shake-Flask) Assay.

Troubleshooting_Tree start Inconsistent Assay Results or Low In Vivo Efficacy q1 Is compound precipitating in assay? start->q1 sol1 Troubleshoot Solubility: - Lower concentration - Optimize DMSO % - Change buffer pH q1->sol1 Yes q2 Is in vivo exposure low? q1->q2 No sol1->q2 sol2 Optimize Formulation: - Particle size reduction - Lipid-based delivery - Amorphous dispersion q2->sol2 Yes q3 Is plasma protein binding high? q2->q3 No sol2->q3 sol3 Consider Medicinal Chemistry: - Redesign to reduce PPB - Improve metabolic stability q3->sol3 Yes end Problem Identified q3->end No sol3->end

Caption: Decision tree for troubleshooting poor DprE1 inhibitor performance.

References

DprE1-IN-10 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DprE1-IN-10, a computationally identified inhibitor of Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1). Due to the nature of its discovery, this guide also provides general advice applicable to the experimental validation of novel DprE1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as "hit 2") is an inhibitor of Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) identified through in-silico screening.[1] DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, which is essential for the formation of the mycobacterial cell wall.[2][3][4] By inhibiting DprE1, this compound is predicted to disrupt cell wall synthesis, leading to bacterial cell death.[4][5] DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-ribose (DPX), the first step in the epimerization of DPR to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on supplier information for similar research compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO). It is crucial to consult the Certificate of Analysis provided by the supplier for specific solubility information. For cell-based assays, ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.

Q3: What are the expected IC50 and Minimum Inhibitory Concentration (MIC) values for this compound?

A3: As this compound was identified via computational methods, specific, experimentally determined IC50 and MIC values are not yet widely published.[7] The potency of DprE1 inhibitors can vary significantly based on their chemical scaffold and whether they are covalent or non-covalent inhibitors. For context, potent DprE1 inhibitors like BTZ043 have reported MIC values in the nanomolar range against M. tuberculosis.[8] Experimental determination of the IC50 against purified DprE1 enzyme and the MIC against whole mycobacterial cells are critical next steps for characterizing this compound.

Q4: How should this compound be stored?

A4: For long-term storage, it is generally recommended to store small molecule inhibitors as a powder at -20°C. Solutions in DMSO can typically be stored at -20°C or -80°C for shorter periods, but it is advisable to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.[1]

Troubleshooting Guides

Enzyme Inhibition Assays

Problem: High variability or no inhibition observed in the DprE1 enzymatic assay.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay plate for any signs of precipitation. Determine the critical aggregation concentration (CAC) of the compound under your assay conditions.
Incorrect Compound Concentration Verify the stock solution concentration and the dilution series. Ensure accurate pipetting.
Enzyme Inactivity Run a positive control with a known DprE1 inhibitor (e.g., BTZ043) to confirm enzyme activity and assay performance. Check the age and storage conditions of the purified DprE1 enzyme.
Substrate Issues Confirm the purity and concentration of the DPR substrate. Substrate inhibition has been observed in DprE1 assays, so optimizing the substrate concentration is important.[9]
Assay Conditions Optimize buffer components, pH, and incubation times. Ensure the chosen assay format (e.g., resazurin-based, DCPIP) is suitable for your experimental setup.[9]
Whole-Cell Mycobacterial Growth Inhibition Assays (MIC Determination)

Problem: Inconsistent MIC values or poor reproducibility.

Potential Cause Troubleshooting Step
Inoculum Variability Standardize the preparation of the mycobacterial inoculum to ensure a consistent starting cell density. Use a spectrophotometer to measure the optical density (OD) of the bacterial culture.
Compound Instability or Degradation Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in the culture medium over the course of the assay.
Culture Conditions Maintain consistent incubation conditions (temperature, agitation, aeration). Variations in these parameters can affect mycobacterial growth rates and drug susceptibility.
Assay Readout If using a colorimetric or fluorometric readout (e.g., resazurin), ensure that the compound does not interfere with the dye or its conversion. Visual inspection for growth can be a useful secondary confirmation.
Heteroresistance Be aware of the possibility of heteroresistance, where a mixed population of susceptible and resistant bacteria exists.[10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 462.59 g/mol [1]
Formula C25H34N8O[1]
CAS Number 1254782-81-4[1]

Table 2: Example IC50 and MIC Values for Known DprE1 Inhibitors

CompoundTypeDprE1 IC50M. tuberculosis MICReference
BTZ043 Covalent-2.3 nM[8]
DprE1-IN-1 Non-covalent10 nM-[12]
DprE1-IN-12 Covalent0.5 µM-[13]

Experimental Protocols

Protocol 1: DprE1 Enzymatic Inhibition Assay (General)

This protocol is a generalized procedure based on common methods for assessing DprE1 inhibition.

  • Reagents and Materials:

    • Purified recombinant DprE1 enzyme

    • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

    • Assay buffer (e.g., phosphate buffer with a detergent like Tween-80)

    • This compound stock solution in DMSO

    • Known DprE1 inhibitor (positive control)

    • Detection reagent (e.g., 2,6-dichlorophenolindophenol (DCPIP) or resazurin)

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare dilutions of the positive control and a vehicle control (DMSO).

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the purified DprE1 enzyme to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DPR substrate.

    • Add the detection reagent. For DCPIP, the reaction is monitored by the decrease in absorbance at 600 nm.[14] For resazurin-based assays, fluorescence is measured after an appropriate incubation period.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Mycobacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines a general method for determining the MIC of this compound against a mycobacterial strain (e.g., M. smegmatis or M. tuberculosis).

  • Reagents and Materials:

    • Mycobacterial strain of interest

    • Appropriate culture medium (e.g., Middlebrook 7H9 with supplements)

    • This compound stock solution in DMSO

    • Positive control antibiotic

    • 96-well microtiter plates

    • Resazurin solution (for viability assessment)

  • Procedure:

    • Grow a liquid culture of the mycobacterial strain to mid-log phase.

    • Adjust the optical density (OD) of the culture to a standardized value and dilute to the final inoculum concentration.

    • Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a positive control antibiotic and a vehicle control.

    • Add the mycobacterial inoculum to each well.

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for several days.

    • After the incubation period, add the resazurin solution to each well and incubate for an additional 24 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Visualizations

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl- 2'-keto-ribose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinofuranose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan Inhibitor This compound Inhibitor->DprE1

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_whole_cell Whole-Cell Assays EnzymeAssay DprE1 Enzymatic Assay IC50 Determine IC50 EnzymeAssay->IC50 MICAssay MIC Assay (*M. smegmatis*) IC50->MICAssay MtbAssay MIC Assay (*M. tuberculosis*) MICAssay->MtbAssay Cytotoxicity Cytotoxicity Assay MtbAssay->Cytotoxicity InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo Lead Optimization Start This compound Synthesis/ Procurement Start->EnzymeAssay

Caption: A typical experimental workflow for validating a novel DprE1 inhibitor.

Troubleshooting_Tree Start Inconsistent Experimental Results CheckControls Are controls (positive/vehicle) behaving as expected? Start->CheckControls ControlsOK Yes CheckControls->ControlsOK Yes ControlsBad No CheckControls->ControlsBad No CheckCompound Investigate compound (solubility, stability, concentration) ControlsOK->CheckCompound CheckReagents Verify reagent integrity (enzyme, cells, media) ControlsBad->CheckReagents CheckProtocol Review and optimize assay protocol CheckCompound->CheckProtocol

Caption: A decision tree for troubleshooting experimental variability.

References

Validation & Comparative

DprE1 Inhibitors: A Comparative Analysis of BTZ043 and the Computationally Identified DprE1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). We examine the extensively studied clinical candidate BTZ043 against DprE1-IN-10, a novel compound identified through advanced computational screening.

This document synthesizes available experimental data for BTZ043 and the theoretical predictions for this compound, offering a clear perspective on their current developmental stages. While BTZ043 has a robust portfolio of preclinical and clinical data, this compound remains a computationally predicted molecule, awaiting synthesis and experimental validation.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Both BTZ043 and this compound are designed to inhibit DprE1, a crucial enzyme in the synthesis of the mycobacterial cell wall. DprE1 is essential for the production of decaprenylphosphoryl-D-arabinose (DPA), a precursor to arabinogalactan and lipoarabinomannan, which are vital components of the bacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.

BTZ043 is a benzothiazinone that acts as a suicide inhibitor, forming a covalent bond with a cysteine residue in the active site of DprE1. This irreversible inhibition leads to potent bactericidal activity. This compound, identified through in-silico methods, is predicted to bind to the DprE1 active site, though its precise mechanism of interaction (covalent or non-covalent) would need to be confirmed experimentally.

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterium tuberculosis Cell Wall Synthesis cluster_Inhibitors Inhibitor Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE2->DPA Arabinogalactan_Lipoarabinomannan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan_Lipoarabinomannan CellWall Cell Wall Integrity Arabinogalactan_Lipoarabinomannan->CellWall BTZ043 BTZ043 BTZ043->DprE1 DprE1_IN_10 This compound (Predicted) DprE1_IN_10->DprE1 Inhibition Inhibition

Fig. 1: DprE1 Inhibition Pathway

Comparative Efficacy Data

The following tables summarize the available quantitative data for BTZ043 and the predicted data for this compound. It is critical to note that the data for this compound is based on computational models and has not been experimentally verified.

In Vitro Activity against Mycobacterium tuberculosis
CompoundMIC (μg/mL)MIC (μM)Data Type
BTZ043 0.001 - 0.008[1]~0.002 - 0.017Experimental
This compound Not AvailableNot AvailableNot Available
DprE1 Enzyme Inhibition
CompoundIC50Data Type
BTZ043 Not explicitly stated, but potent inhibition demonstrated[2]Experimental
This compound Predicted pIC50 available from in-silico study[3]Computational
In Vivo Efficacy in Mouse Models of Tuberculosis
CompoundAnimal ModelDosingEfficacyData Type
BTZ043 BALB/c mice50-250 mg/kg (oral)Efficiently kills M. tuberculosis[1]Experimental
BTZ043 C3HeB/FeJ mice50-200 mg/kgSignificant reduction in lung and spleen bacterial loads[3]Experimental
This compound Not AvailableNot AvailableNot AvailableNot Available

Experimental and Computational Methodologies

BTZ043: Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The MIC of BTZ043 against M. tuberculosis H37Rv is typically determined using the broth microdilution method in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC). A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of M. tuberculosis is added. The plates are incubated at 37°C for 7-14 days, and the MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

DprE1 Enzyme Inhibition Assay: The inhibitory activity of BTZ043 against the DprE1 enzyme is assessed using a coupled enzyme assay. In this assay, the activity of DprE1 is monitored by measuring the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the reoxidation of the FAD cofactor of DprE1. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

In Vivo Efficacy Studies in Mouse Models: The efficacy of BTZ043 is evaluated in various mouse models of tuberculosis, including acute and chronic infection models in BALB/c mice and the C3HeB/FeJ mouse model, which develops caseous necrotic granulomas similar to human tuberculosis. Mice are infected with M. tuberculosis via aerosol inhalation. After the establishment of infection, mice are treated with BTZ043, typically administered orally once daily for several weeks. Efficacy is assessed by measuring the bacterial load (colony-forming units, CFU) in the lungs and spleen at different time points during and after treatment.

This compound: Computational Identification Workflow

This compound was identified as "hit 2" in a study by Dash et al. (2024) through a multi-step in-silico approach. The workflow involved the following key stages:

computational_workflow Pharmacophore_Modeling Pharmacophore Model Generation Virtual_Screening Virtual Screening of Chemical Database Pharmacophore_Modeling->Virtual_Screening Molecular_Docking Molecular Docking against DprE1 Virtual_Screening->Molecular_Docking ADMET_Prediction In-silico ADMET Prediction Molecular_Docking->ADMET_Prediction Identified_Hit Identification of this compound ('hit 2') ADMET_Prediction->Identified_Hit

References

A Comparative Guide to DprE1 Inhibitors: DprE1-IN-10 and PBTZ169

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1-IN-10 and PBTZ169 (Macozinone).

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] Its absence in humans makes it a prime target for novel anti-tuberculosis therapeutics.[3] This guide synthesizes available data on this compound and the clinical-stage candidate PBTZ169 to inform research and development efforts.

Inhibitor Overview and Mechanism of Action

PBTZ169 (Macozinone) is a potent, clinical-stage benzothiazinone that acts as a covalent, irreversible inhibitor of DprE1.[4] Its mechanism involves the reduction of its nitro group to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to enzyme inactivation.[1][4] This covalent modification effectively halts the synthesis of essential cell wall components, resulting in bactericidal activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5]

This compound is designated as an inhibitor of DprE1 and is available for research purposes. However, as of the latest available information, specific data regarding its mechanism of action (covalent vs. non-covalent), inhibitory concentrations, and experimental validation are not publicly documented. Its utility is primarily in research settings as a tool for studying DprE1.

The fundamental difference in their inhibitory mechanism is a key distinguishing feature. Covalent inhibitors like PBTZ169 often exhibit high potency and prolonged target engagement. Non-covalent inhibitors, in contrast, bind reversibly to the enzyme's active site.[6][7][8]

Quantitative Inhibitory Activity

A significant disparity exists in the available quantitative data for these two inhibitors. PBTZ169 has been extensively characterized, with a large body of literature supporting its potent anti-tubercular activity. In contrast, no specific inhibitory values (IC50 or MIC) for this compound are available in peer-reviewed publications.

Table 1: Comparative Inhibitory Activity Data

ParameterThis compoundPBTZ169 (Macozinone)
DprE1 Enzymatic Inhibition (IC50) Data not available~0.3 µM (against wild-type DprE1)
Whole-Cell Activity (MIC) against M. tuberculosis H37Rv Data not available0.3 ng/mL to <0.016 mg/L[5][9]
Activity against MDR/XDR-M. tuberculosis Data not availableMIC90 ≤ 0.016 mg/L[5]

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory activity of compounds like PBTZ169 are well-established. These can serve as a template for the evaluation of this compound.

In Vitro DprE1 Enzyme Inhibition Assay

This assay measures the direct inhibition of the DprE1 enzyme. A common method is a coupled enzyme assay.[10]

  • Enzyme and Substrate Preparation : Recombinant M. tuberculosis DprE1 is purified. A suitable substrate, such as farnesylphosphoryl-β-D-ribofuranose (FPR), is used.[10]

  • Incubation : DprE1 is pre-incubated with varying concentrations of the inhibitor (e.g., PBTZ169) for a defined period.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate.

  • Detection : The reaction progress is monitored. For example, a two-step coupled enzyme assay can be used where the product of the DprE1 reaction is converted by a second enzyme, and the final product is detected spectrophotometrically.[10]

  • Data Analysis : The residual enzyme activity is plotted against the inhibitor concentration to determine the IC50 value.

Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M. tuberculosis cells.[11][12]

  • Bacterial Culture : M. tuberculosis (e.g., H37Rv) is cultured to mid-log phase in an appropriate broth medium (e.g., 7H9 broth).

  • Serial Dilution : The test compound is serially diluted in a 96-well microplate.

  • Inoculation : The bacterial culture is diluted and added to each well of the microplate.

  • Incubation : The microplate is incubated at 37°C for several days.

  • Viability Assessment : A viability indicator, such as resazurin, is added to each well. Resazurin is blue and is reduced to the pink-colored resorufin by metabolically active cells.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits bacterial growth).[5]

Visualizing the Mechanism and Workflow

DprE1_Inhibition_Pathway cluster_Inhibitors Inhibitor Action PBTZ169 PBTZ169 (Covalent Inhibitor) DPR DPR PBTZ169->DPR Inhibits DprE1 DprE1_IN_10 This compound (Mechanism Undefined) DprE1_IN_10->DPR Inhibits DprE1

Experimental_Workflow cluster_EnzymeAssay In Vitro Enzyme Inhibition Assay cluster_CellAssay Whole-Cell Activity Assay (REMA) Purified_DprE1 Purified DprE1 Enzyme Inhibitor_Incubation Incubate with Inhibitor (this compound or PBTZ169) Substrate_Addition Add Substrate (FPR) Activity_Measurement Measure Enzymatic Activity IC50_Determination Determine IC50 Mtb_Culture M. tuberculosis Culture Compound_Dilution Serial Dilution of Inhibitor Inoculation Inoculate Culture with Inhibitor Incubation Incubate for Several Days Resazurin_Addition Add Resazurin MIC_Determination Determine MIC

Conclusion

PBTZ169 (Macozinone) is a well-characterized, potent, and covalent inhibitor of DprE1 with a substantial body of evidence supporting its efficacy against M. tuberculosis, including drug-resistant strains. It is currently in clinical development.[13] In contrast, this compound is a research tool for which detailed inhibitory data and mechanism of action are not publicly available.

For researchers in the field of tuberculosis drug discovery, PBTZ169 serves as a benchmark covalent DprE1 inhibitor. The established protocols for its evaluation can be readily applied to characterize novel compounds, including this compound. Future studies are required to elucidate the specific inhibitory properties of this compound to allow for a direct and quantitative comparison with clinical candidates like PBTZ169.

References

A Comparative Guide to DprE1 Inhibitors: TBA-7371 and the Broader Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with new mechanisms of action. One of the most promising new targets is the enzyme decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a crucial component in the mycobacterial cell wall synthesis pathway. This guide provides a detailed comparison of TBA-7371, a clinical-stage DprE1 inhibitor, with the two major classes of DprE1 inhibitors: covalent and non-covalent binders. While another designated inhibitor, DprE1-IN-10, has been identified, publicly available data on its specific properties and mechanism of action are currently limited[1][2][3][4].

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death[5][6].

DprE1 inhibitors are broadly classified into two categories based on their interaction with the enzyme:

  • Covalent Inhibitors: These compounds, often containing a nitro group, act as suicide substrates. They are reduced by the DprE1-FADH₂ complex to a reactive nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition[6][7][8]. Prominent examples include the benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone)[7][9][8].

  • Non-Covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. TBA-7371 is a prime example of a non-covalent DprE1 inhibitor currently in clinical development[10][11][12].

The choice between a covalent and a non-covalent mechanism of action has significant implications for a drug candidate's pharmacological profile, including its potency, duration of action, and potential for off-target effects.

Quantitative Comparison of DprE1 Inhibitors

The following tables summarize the key quantitative data for TBA-7371 and provide a general profile for covalent DprE1 inhibitors based on published data for representative compounds.

Table 1: In Vitro Potency and Selectivity

ParameterTBA-7371 (Non-Covalent)Representative Covalent Inhibitors (e.g., BTZ series)
DprE1 IC₅₀ 10 nMSub-nanomolar to low nanomolar range
Mtb MIC Range 0.78 - 3.12 µMNanomolar to low micromolar range
Off-Target Activity PDE6 (IC₅₀ = 4 µM)Generally high specificity for DprE1, but potential for genotoxicity due to the nitroaromatic group has been a concern, though newer analogs show improved safety profiles.
Cytotoxicity (CC₅₀) Data not widely available in public sourcesVaries depending on the specific compound and cell line used.

Table 2: Preclinical and Clinical Development Status

ParameterTBA-7371Representative Covalent Inhibitors
Binding Mechanism Non-covalentCovalent
In Vivo Efficacy Demonstrated efficacy in mouse models of tuberculosis.Potent bactericidal activity in various mouse models.
Clinical Development Currently in Phase 2 clinical trials.Several compounds, including Macozinone (PBTZ169), are in various stages of clinical development.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of DprE1 inhibitors, several key experiments are performed. The following diagrams illustrate the DprE1-mediated cell wall synthesis pathway, the mechanism of inhibition by both covalent and non-covalent inhibitors, and a typical workflow for evaluating these compounds.

DprE1_Pathway DprE1-Mediated Arabinan Biosynthesis Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Arabinofuranosyltransferases CellWall Mycobacterial Cell Wall Arabinan->CellWall

DprE1 pathway in mycobacterial cell wall synthesis.

Inhibition_Mechanisms Mechanisms of DprE1 Inhibition cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition Covalent_Inhibitor Covalent Inhibitor (e.g., BTZ043) DprE1_FADH2 DprE1-FADH₂ Covalent_Inhibitor->DprE1_FADH2 Reduction Reactive_Intermediate Reactive Nitroso Intermediate DprE1_FADH2->Reactive_Intermediate DprE1_Active_Site DprE1 Active Site (Cys387) Reactive_Intermediate->DprE1_Active_Site Covalent_Adduct Irreversible Covalent Adduct DprE1_Active_Site->Covalent_Adduct Nucleophilic Attack NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., TBA-7371) DprE1_Binding_Pocket DprE1 Active Site NonCovalent_Inhibitor->DprE1_Binding_Pocket Reversible_Complex Reversible Enzyme-Inhibitor Complex DprE1_Binding_Pocket->Reversible_Complex Non-covalent Interactions

Covalent vs. Non-covalent DprE1 inhibition.

Experimental_Workflow Experimental Workflow for DprE1 Inhibitor Evaluation Compound_Library Compound Library DprE1_Assay DprE1 Enzyme Inhibition Assay (IC₅₀) Compound_Library->DprE1_Assay MIC_Assay Mtb Whole-Cell MIC Assay DprE1_Assay->MIC_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) MIC_Assay->Cytotoxicity_Assay InVivo_Efficacy In Vivo Efficacy (Mouse Model) Cytotoxicity_Assay->InVivo_Efficacy Selective Compounds Lead_Optimization Lead Optimization InVivo_Efficacy->Lead_Optimization

References

A Comparative Guide to DprE1 Inhibition: Validating Covalent vs. Non-Covalent Binding Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutics acting on new targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1][2] Inhibition of DprE1 disrupts the production of essential arabinan polymers, leading to bacterial cell death.[3]

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides a comparative overview of the validation process for determining the binding modality of DprE1 inhibitors, using the recently identified putative inhibitor DprE1-IN-10 as a focal point for discussion, and comparing it with the well-characterized covalent inhibitor Macozinone (PBTZ169) and the non-covalent inhibitor TBA-7371 .

Overview of DprE1 Inhibitors

DprE1 inhibitors can engage their target through either the formation of a stable, covalent bond or through reversible, non-covalent interactions. Covalent inhibitors, such as those from the benzothiazinone (BTZ) class like Macozinone (PBTZ169), typically form an irreversible bond with a specific amino acid residue in the active site of DprE1, most notably Cysteine 387.[4] This leads to permanent inactivation of the enzyme. Non-covalent inhibitors, such as TBA-7371, bind to the active site through interactions like hydrogen bonds and hydrophobic interactions, and this binding is reversible.[5][6][7]

This compound is a recently identified potential DprE1 inhibitor discovered through in-silico methods, including pharmacophore modeling and molecular dynamics simulations.[8] While computational studies provide a strong basis for its inhibitory potential, experimental validation is crucial to confirm its binding mechanism.

Comparative Data of DprE1 Inhibitors

The following table summarizes the key characteristics of this compound, the covalent inhibitor Macozinone (PBTZ169), and the non-covalent inhibitor TBA-7371. It is important to note that the data for this compound is based on computational predictions and awaits experimental confirmation.

FeatureThis compoundMacozinone (PBTZ169) (Covalent)TBA-7371 (Non-Covalent)
Binding Mode Predicted Non-Covalent (based on in-silico modeling)Covalent (irreversible)Non-Covalent (reversible)
Target Residue Predicted interactions with active site residuesCys387 (forms covalent bond)Interacts with active site residues
Potency (IC50) Predicted high affinity~0.267 µM~10 nM
Validation Method Molecular Docking, Molecular Dynamics SimulationMass Spectrometry, X-ray CrystallographyEnzyme Kinetics, Surface Plasmon Resonance

Experimental Protocols for Validation

To experimentally validate the binding mode of a novel DprE1 inhibitor like this compound, a series of biochemical and biophysical assays are employed.

Intact Protein Mass Spectrometry for Covalent Inhibition

This technique is a primary method to confirm covalent bond formation.

  • Objective: To detect a mass shift in the DprE1 enzyme corresponding to the molecular weight of the inhibitor.

  • Protocol:

    • Incubate purified recombinant DprE1 enzyme with the inhibitor (e.g., this compound) at various concentrations and time points. A control sample with DprE1 and vehicle (e.g., DMSO) is run in parallel.

    • Terminate the reaction and desalt the samples to remove non-bound inhibitor and other interfering substances.

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to detect the intact protein.[9][10]

    • Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both the treated and control samples.[11]

  • Expected Outcome: For a covalent inhibitor like PBTZ169, a mass increase in the DprE1 protein equivalent to the mass of the inhibitor will be observed.[12] If this compound is non-covalent, no mass shift would be detected.

Enzyme Kinetics for Non-Covalent Inhibition

Enzyme kinetic studies are essential to characterize the nature of reversible inhibition.

  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity (Ki).

  • Protocol:

    • Perform a series of enzyme activity assays with a constant concentration of DprE1 and varying concentrations of its substrate in the presence of different fixed concentrations of the inhibitor (e.g., this compound).

    • Measure the initial reaction rates for each condition.

    • Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[13][14]

  • Expected Outcome: For a non-covalent inhibitor like TBA-7371, which is known to be a competitive inhibitor, an increase in the apparent Km with no change in Vmax would be observed. If this compound is a non-covalent inhibitor, similar kinetic profiles would be expected.

Jump-Dilution Assay for Reversibility

This assay helps to distinguish between irreversible covalent inhibitors and slowly dissociating non-covalent inhibitors.

  • Objective: To assess the recovery of enzyme activity after dilution of the enzyme-inhibitor complex.

  • Protocol:

    • Pre-incubate a high concentration of DprE1 with a saturating concentration of the inhibitor to allow for binding.

    • Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate, effectively lowering the concentration of the free inhibitor to a non-inhibitory level.

    • Monitor the enzyme activity over time.

  • Expected Outcome: For a non-covalent inhibitor, enzyme activity will recover over time as the inhibitor dissociates from the enzyme. For an irreversible covalent inhibitor, enzyme activity will not recover.

Visualizing the Validation Workflow and Mechanisms

The following diagrams illustrate the logical flow of the validation process and the fundamental differences between covalent and non-covalent inhibition.

G Workflow for DprE1 Inhibitor Validation A Novel DprE1 Inhibitor (e.g., this compound) B Intact Protein Mass Spectrometry A->B C Enzyme Kinetic Assays A->C D Mass Shift Observed? B->D G Inhibition of DprE1 Activity? C->G E Covalent Inhibitor Confirmed D->E Yes F No Mass Shift D->F No F->C H Non-Covalent Inhibitor G->H Yes I No Inhibition G->I No J Jump-Dilution Assay for Reversibility H->J K Activity Recovery? J->K L Reversible Non-Covalent K->L Yes M Irreversible/Slow Dissociation K->M No

Validation workflow for DprE1 inhibitors.

G Covalent vs. Non-Covalent Inhibition of DprE1 cluster_0 Covalent Inhibition (e.g., PBTZ169) cluster_1 Non-Covalent Inhibition (e.g., TBA-7371) A DprE1 (Active) + Inhibitor B DprE1-Inhibitor (Non-covalent complex) A->B Reversible Binding C DprE1-Inhibitor (Covalent Adduct - Inactive) B->C Irreversible Bond Formation D DprE1 (Active) + Inhibitor E DprE1-Inhibitor (Non-covalent complex - Inactive) D->E Reversible Binding

Mechanisms of DprE1 inhibition.

Conclusion

The validation of a new drug candidate's mechanism of action is a cornerstone of the drug discovery process. For DprE1 inhibitors, determining whether the binding is covalent or non-covalent is critical for guiding lead optimization, understanding potential off-target effects, and predicting in vivo efficacy. While in-silico methods, as used for the discovery of this compound, are powerful tools for identifying promising candidates, they must be followed by rigorous experimental validation. The comparison with well-characterized inhibitors like Macozinone (PBTZ169) and TBA-7371 provides a clear framework for the types of experimental data required to definitively classify a new inhibitor and advance its development as a potential anti-tuberculosis therapeutic.

References

A Head-to-Head Comparison of Novel DprE1 Inhibitors for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and characteristics of next-generation antitubercular agents targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall biosynthesis. This guide provides a comprehensive comparison of leading DprE1 inhibitors, presenting key experimental data to inform researchers, scientists, and drug development professionals.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme responsible for a vital step in the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1] Its periplasmic location and absence in humans make it a highly attractive and vulnerable target for novel anti-tuberculosis therapeutics.[1][2] DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[1] This guide focuses on a head-to-head comparison of four leading clinical-stage DprE1 inhibitors: the covalent inhibitors BTZ043 and Macozinone (PBTZ169), and the non-covalent inhibitors TBA-7371 and OPC-167832.

In Vitro Efficacy and Target Potency

The in vitro activity of these inhibitors against Mycobacterium tuberculosis (Mtb) and their potency against the DprE1 enzyme are critical indicators of their therapeutic potential. The following table summarizes their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain and their half-maximal inhibitory concentration (IC50) against the DprE1 enzyme.

CompoundClassMtb H37Rv MIC (µg/mL)DprE1 IC50 (µM)
BTZ043 Covalent0.001 - 0.008[1][3][4]Not explicitly found
Macozinone (PBTZ169) Covalent0.00065 - 0.008[2][3]Not explicitly found
TBA-7371 Non-covalent0.5 - 1.0[3][5]Not explicitly found
OPC-167832 Non-covalent0.000125 - 0.002[3][5]Not explicitly found

Cytotoxicity Profile

A favorable safety profile is paramount for any new drug candidate. The cytotoxicity of these DprE1 inhibitors has been evaluated in various human cell lines. The table below presents the 50% cytotoxic concentration (CC50) or toxic dose (TD50) for each compound.

CompoundCell LineCytotoxicity (CC50/TD50 in µM)
BTZ043 HepG2, THP-1, A54911.5 - 77,000[2][6]
Macozinone (PBTZ169) HepG2127[2]
TBA-7371 Not explicitly foundNot explicitly found
OPC-167832 Not explicitly foundNot explicitly found

In Vivo Efficacy in Murine Models

The ultimate test of a drug candidate's potential is its efficacy in a living organism. The following table summarizes the in vivo efficacy of the DprE1 inhibitors in murine models of tuberculosis, as measured by the reduction in bacterial load (log10 CFU) in the lungs and spleen.

CompoundMouse ModelDose (mg/kg)RouteLog10 CFU Reduction (Lungs)Log10 CFU Reduction (Spleen)
BTZ043 BALB/c50Oral0.6[4]1.7[4]
Macozinone (PBTZ169) C3HeB/FeJ50, 100Oral~1.5[1]Not explicitly found
TBA-7371 C3HeB/FeJ100, 200Oral~1.5[1]Not explicitly found
OPC-167832 C3HeB/FeJ5, 20Oral~3.0[1]Not explicitly found

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Arabinogalactan_Biosynthesis_Pathway cluster_pathway Arabinogalactan Biosynthesis Pathway cluster_inhibition Inhibitor Action DPR Decaprenyl-P-Ribose (DPR) DPX Decaprenyl-P-2-keto-erythro-pentose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 (Reduction) NADPH -> NADP+ Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor DprE1 Inhibitors (Covalent & Non-covalent) Inhibitor->DPX Inhibition

Caption: Role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition.

MIC_Assay_Workflow cluster_workflow Minimum Inhibitory Concentration (MIC) Assay Workflow Start Prepare M. tuberculosis H37Rv culture Inoculum Adjust inoculum to 0.5 McFarland standard Start->Inoculum Inoculate Inoculate wells with Mtb suspension Inoculum->Inoculate SerialDilution Perform 2-fold serial dilutions of DprE1 inhibitors in 96-well plate SerialDilution->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Read Visually assess bacterial growth or use resazurin assay Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay (MTT) Workflow Start Seed human cells (e.g., HepG2) in 96-well plate Incubate_cells Incubate for 24h to allow attachment Start->Incubate_cells Treat Treat cells with serial dilutions of DprE1 inhibitors Incubate_cells->Treat Incubate_treatment Incubate for 48-72h Treat->Incubate_treatment Add_MTT Add MTT reagent to each well Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Result Calculate CC50: Concentration causing 50% cell death Read->Result

References

DprE1-IN-10 and the Shifting Landscape of Isoniazid-Resistant Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb), particularly isoniazid-resistant strains, poses a significant threat to global tuberculosis (TB) control. Isoniazid, a cornerstone of first-line TB therapy, is rendered ineffective by mutations in the mycobacterial catalase-peroxidase gene (katG) or, less commonly, in the promoter region of the enoyl-acyl carrier protein reductase gene (inhA). This has spurred the development of novel therapeutic agents that bypass conventional resistance mechanisms. Among the most promising new drug targets is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.

This guide provides a comparative overview of the efficacy of DprE1 inhibitors, with a focus on their potential to address isoniazid-resistant Mtb. While specific data for a compound designated "DprE1-IN-10" is not available in the public domain, this document will utilize data for other well-characterized DprE1 inhibitors as representative of this class of compounds and compare their performance with isoniazid and other alternative therapies.

Mechanism of Action: A Novel Approach to Inhibit M. tuberculosis

DprE1 is an essential enzyme for the biosynthesis of arabinogalactan and lipoarabinomannan, two critical components of the mycobacterial cell wall.[1][2] DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for the arabinan domains of these cell wall polysaccharides.[1] Inhibition of DprE1 disrupts this vital pathway, leading to a defective cell wall and subsequent bacterial cell death.[3]

Many DprE1 inhibitors, such as the well-studied benzothiazinones (BTZs), are covalent inhibitors.[4] They act as suicide substrates, where the inhibitor is activated by DprE1 itself, leading to the formation of a covalent bond with a cysteine residue in the enzyme's active site, irreversibly inactivating it.[4] This novel mechanism of action is a key reason why DprE1 inhibitors are effective against Mtb strains that are resistant to conventional drugs like isoniazid.

dot graph DprE1_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

DPR [label="Decaprenylphosphoryl-β-D-ribose (DPR)", fillcolor="#F1F3F4"]; DprE1 [label="DprE1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPX [label="Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX)", fillcolor="#F1F3F4"]; DprE2 [label="DprE2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DPA [label="Decaprenylphosphoryl-β-D-arabinofuranose (DPA)", fillcolor="#F1F3F4"]; Arabinogalactan [label="Arabinogalactan & Lipoarabinomannan\n(Cell Wall Components)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="DprE1 Inhibitor\n(e.g., this compound)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DPR -> DprE1 -> DPX; DPX -> DprE2 -> DPA; DPA -> Arabinogalactan; Inhibitor -> DprE1 [label="Inhibition", style=dashed, color="#EA4335"]; } DprE1 pathway in M. tuberculosis cell wall synthesis.

Comparative Efficacy: DprE1 Inhibitors vs. Isoniazid in Resistant Strains

The primary advantage of DprE1 inhibitors lies in their potent activity against drug-resistant Mtb strains, including those resistant to isoniazid. The tables below summarize the in vitro efficacy of representative DprE1 inhibitors compared to isoniazid against both drug-susceptible and isoniazid-resistant Mtb.

Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) Against Isoniazid-Susceptible M. tuberculosis

CompoundDrug ClassTargetMIC (µg/mL)
Isoniazid Isonicotinic acid hydrazideInhA0.03 - 0.06[5]
BTZ043 BenzothiazinoneDprE1~0.001[4]
PBTZ169 BenzothiazinoneDprE1Not specified
TBA-7371 AzaindoleDprE1Not specified
OPC-167832 DecahydroquinoloneDprE1Not specified

Table 2: In Vitro Efficacy (MIC) Against Isoniazid-Resistant M. tuberculosis

CompoundDrug ClassTargetMIC (µg/mL)
Isoniazid Isonicotinic acid hydrazideInhA0.25 to >64[5]
BTZ043 BenzothiazinoneDprE1Effective against MDR/XDR isolates[4]
Other DprE1 Inhibitors VariousDprE1Active against M. tb strains resistant to known TB drugs[6]

Note: Specific MIC values for DprE1 inhibitors against isoniazid-resistant strains are often presented as a range or as demonstrating efficacy without specific numerical values in overview literature. MDR/XDR refers to multidrug-resistant and extensively drug-resistant strains, respectively.

Alternative Treatment Options for Isoniazid-Resistant Tuberculosis

For patients with isoniazid-resistant TB, several alternative treatment regimens are available, often involving a combination of second-line drugs. The choice of regimen depends on the overall resistance profile of the Mtb strain.

Table 3: Alternative Drugs for Isoniazid-Resistant M. tuberculosis

Drug ClassExamplesMechanism of Action
Fluoroquinolones Levofloxacin, MoxifloxacinInhibit DNA gyrase
Rifamycins Rifampin, RifapentineInhibit DNA-dependent RNA polymerase
Pyrazinamide PyrazinamideDisrupts membrane potential and energy production
Ethambutol EthambutolInhibits arabinosyl transferase
Injectable Agents Amikacin, Kanamycin, CapreomycinInhibit protein synthesis
Other Oral Agents Bedaquiline, Linezolid, Clofazimine, CycloserineVarious novel mechanisms

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of anti-tubercular drug efficacy. Below are summaries of key experimental methodologies.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of anti-TB drugs.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout drug_prep Prepare serial dilutions of test compounds plate_setup Inoculate 96-well plates containing drug dilutions with M. tuberculosis suspension drug_prep->plate_setup inoculum_prep Prepare M. tuberculosis inoculum (e.g., 0.5 McFarland standard) inoculum_prep->plate_setup incubation Incubate plates at 37°C for 7-14 days plate_setup->incubation indicator_add Add growth indicator (e.g., Resazurin) incubation->indicator_add read_results Read results visually or with a plate reader indicator_add->read_results mic_det Determine MIC (lowest concentration with no growth) read_results->mic_det

Protocol: Resazurin Microtiter Assay (REMA)

  • Preparation of Drug Solutions: Serially dilute the test compounds in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv or a clinical isolate) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to the final desired concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.[7]

  • Addition of Resazurin: Add resazurin solution to each well and re-incubate for 24-48 hours.[7]

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[7]

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new anti-TB drug candidates. The mouse model is the most commonly used.

Protocol: Murine Model of Chronic TB Infection

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous injection with a known number of colony-forming units (CFU) of M. tuberculosis.[8]

  • Treatment: Begin treatment with the test compound at a specified time post-infection. Administer the drug daily or on a specified schedule via oral gavage or other appropriate routes.[8]

  • Monitoring: Monitor the health of the mice, including body weight, throughout the experiment.[9]

  • Endpoint Analysis: At various time points, euthanize subsets of mice and harvest their lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the CFU counts in treated mice to those in untreated control mice to determine the bactericidal or bacteriostatic activity of the compound.

dot graph InVivo_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

infection [label="Infect mice with M. tuberculosis"]; treatment [label="Administer test compounds and controls"]; monitoring [label="Monitor body weight and clinical signs"]; euthanasia [label="Euthanize mice at defined endpoints"]; organ_harvest [label="Harvest lungs and spleens"]; homogenization [label="Homogenize organs"]; plating [label="Plate serial dilutions on 7H11 agar"]; cfu_counting [label="Incubate and count CFU"]; analysis [label="Compare CFU between treated and control groups"];

infection -> treatment; treatment -> monitoring; monitoring -> euthanasia; euthanasia -> organ_harvest; organ_harvest -> homogenization; homogenization -> plating; plating -> cfu_counting; cfu_counting -> analysis; } Experimental workflow for in vivo efficacy testing.

Conclusion

DprE1 inhibitors represent a significant advancement in the fight against tuberculosis, particularly in the context of rising isoniazid resistance. Their novel mechanism of action and potent bactericidal activity against drug-resistant strains make them a promising new class of anti-TB agents. While specific data on "this compound" is not currently available, the broader class of DprE1 inhibitors demonstrates clear potential to overcome the challenges posed by isoniazid-resistant M. tuberculosis. Further clinical development of these compounds is crucial to translate their in vitro and in vivo efficacy into effective treatment regimens for patients with drug-resistant TB.

References

Decoding Drug Resistance: A Comparative Analysis of DprE1 Inhibitors in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antitubercular agents, DprE1 inhibitors, shows promise in combating drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comparative overview of the cross-resistance profiles of prominent DprE1 inhibitors, supported by experimental data and detailed methodologies for researchers in the field.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel tuberculosis (TB) drugs. Inhibitors of DprE1, such as Macozinone (PBTZ169), BTZ043, and TBA-7371, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. Understanding the cross-resistance patterns between these inhibitors and existing TB drugs is crucial for their effective clinical development and deployment.

Comparative Efficacy Against Drug-Resistant Strains

DprE1 inhibitors generally exhibit potent activity against M. tuberculosis strains resistant to conventional first- and second-line drugs. This is attributed to their novel mechanism of action, which circumvents existing resistance mutations. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of key DprE1 inhibitors against various drug-resistant M. tuberculosis strains, compiled from multiple studies.

Drug/CompoundM. tuberculosis Strain(s)Resistance ProfileMIC Range (µg/mL)
BTZ043 Clinical IsolatesDrug-Susceptible, MDR, XDR0.00075 - 0.03[1]
M. tuberculosis complex-0.001 - 0.03[2]
PBTZ169 (Macozinone) MDR-TB and XDR-TB IsolatesMDR, XDR≤ 0.016 (MIC90)[3]
M. tuberculosis isolates-< 0.25[3]
TBA-7371 H37Rv Rv0678 mutantsLow-level bedaquiline resistance1[4][5]
H37Rv (parental)Drug-Susceptible0.5[4][5]
OPC-167832 H37Rv Rv0678 mutantsLow-level bedaquiline resistance0.0005[5]
H37Rv (parental)Drug-Susceptible0.000125[5]

Mechanisms of Resistance to DprE1 Inhibitors

Resistance to DprE1 inhibitors, though infrequent, can arise through specific genetic mutations. The primary mechanism involves mutations in the dprE1 gene itself, particularly at the Cys387 residue. This cysteine is crucial for the covalent binding of many DprE1 inhibitors.

A secondary mechanism of low-level resistance has been identified through mutations in the rv0678 gene. This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Loss-of-function mutations in rv0678 can lead to the overexpression of this efflux pump, resulting in increased extrusion of certain DprE1 inhibitors and also conferring cross-resistance to bedaquiline and clofazimine.[4][5][6]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to cross-resistance studies. Below are detailed protocols for key assays used in the evaluation of DprE1 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination by Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay widely used for determining the MIC of anti-TB drugs.

Materials:

  • 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (0.01% w/v in distilled water).

  • M. tuberculosis culture.

  • Drug stock solutions.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in 100 µL of supplemented 7H9 broth in the wells of a 96-well plate.

  • Prepare an inoculum of M. tuberculosis from a fresh culture, adjust the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted inoculum to each well. Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[7][8]

In Vitro Generation of Resistant Mutants

The generation of spontaneous resistant mutants is a key step in understanding resistance mechanisms.

Materials:

  • Middlebrook 7H10 agar supplemented with 10% OADC.

  • M. tuberculosis culture (e.g., H37Rv).

  • DprE1 inhibitor of interest.

Procedure:

  • Prepare a large inoculum of M. tuberculosis H37Rv grown to late-log phase.

  • Plate a high density of the bacterial suspension (e.g., 10⁸ to 10⁹ CFU) onto 7H10 agar plates containing the DprE1 inhibitor at concentrations ranging from 2x to 10x the MIC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Colonies that appear on the drug-containing plates are considered potential resistant mutants.

  • Isolate individual colonies and subculture them on drug-containing agar to confirm the stability of the resistant phenotype.

  • Perform whole-genome sequencing on confirmed resistant mutants to identify mutations in dprE1, rv0678, or other relevant genes.[9][10]

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_mic MIC Determination (REMA) cluster_mutant Resistant Mutant Generation prep_plates Prepare Drug Dilutions in 96-well Plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare M. tb Inoculum prep_inoculum->inoculate incubate_mic Incubate for 7 days inoculate->incubate_mic add_resazurin Add Resazurin incubate_mic->add_resazurin read_mic Read MIC add_resazurin->read_mic prep_culture Grow High-Density M. tb Culture plate_drug Plate on Drug-Containing Agar prep_culture->plate_drug incubate_mutant Incubate for 3-4 weeks plate_drug->incubate_mutant isolate_colonies Isolate Resistant Colonies incubate_mutant->isolate_colonies confirm_resistance Confirm Resistance Phenotype isolate_colonies->confirm_resistance wgs Whole Genome Sequencing confirm_resistance->wgs dpre1_pathway cluster_pathway Arabinogalactan Biosynthesis Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX DprE1_inhibitor DprE1 Inhibitors (e.g., PBTZ169, BTZ043) DprE1_inhibitor->DprE1 Inhibition Resistance Resistance Mutations (dprE1, rv0678) Resistance->DprE1_inhibitor Reduces Efficacy

References

A Comparative Guide to DprE1 Inhibitors in Murine Tuberculosis Models: Featuring the Novel In-Silico-Derived Compound DprE1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of prominent decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors in mouse models of tuberculosis (TB). As the global threat of drug-resistant TB continues to grow, DprE1 has emerged as a critical and promising target for novel therapeutics due to its essential role in the biosynthesis of the mycobacterial cell wall.

This document introduces DprE1-IN-10 , a novel DprE1 inhibitor identified through advanced in-silico techniques, and places it in the context of other DprE1 inhibitors that have progressed to preclinical and clinical stages of development. Due to its recent discovery via computational methods, in vivo efficacy data for this compound is not yet available. Therefore, this guide focuses on a detailed comparison of the in vivo performance of leading clinical candidates: OPC-167832 , PBTZ169 , TBA-7371 , and BTZ-043 .

Introduction to this compound: A Computationally-Derived Novel Inhibitor

This compound, chemically identified as (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), is a novel DprE1 inhibitor discovered through an integrated in-silico approach that included pharmacophore modeling and 3D-QSAR studies.[1][2][3] This compound was identified as a promising hit from the chEMBL database based on its predicted binding affinity to the DprE1 enzyme.[1][2] While this represents a significant advancement in the application of computational tools for TB drug discovery, this compound is in the very early stages of development, and its biological activity has yet to be reported in published literature.

The DprE1 Signaling Pathway in Mycobacterium tuberculosis

DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[1] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. The pathway is a prime target for novel anti-TB drugs because it is essential for the bacterium and absent in humans.

DprE1_Pathway cluster_periplasm Periplasmic Space DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenyl-P-2'-keto-D-ribofuranose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenyl-P-arabinofuranose (DPA) Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitors DprE1 Inhibitors (e.g., this compound, BTZ-043, OPC-167832) Inhibitors->DprE1 Inhibition

Caption: The DprE1/DprE2 pathway in Mycobacterium tuberculosis cell wall synthesis and the point of inhibition.

Comparative In Vivo Efficacy of DprE1 Inhibitors

The following tables summarize the in vivo efficacy of OPC-167832, PBTZ169, TBA-7371, and BTZ-043 in mouse models of chronic tuberculosis. The data is presented as the mean log10 reduction in colony-forming units (CFU) in the lungs and spleen compared to untreated controls.

Table 1: Efficacy of DprE1 Inhibitors in the C3HeB/FeJ Mouse Model

This model is characterized by the development of human-like caseous necrotic lung lesions.

CompoundDose (mg/kg) & ScheduleTreatment DurationMean Log10 CFU Reduction (Lungs) vs. UntreatedMean Log10 CFU Reduction (Spleen) vs. UntreatedReference
OPC-167832 5 (QD)8 weeks~3.0Statistically significant reduction[4][5]
20 (QD)8 weeks~3.0Statistically significant reduction[4][5]
PBTZ169 50 (QD)8 weeks~1.5No significant reduction at 4 weeks[4]
100 (QD)8 weeks~1.5No significant reduction at 4 weeks[4]
TBA-7371 100 (BID)8 weeks~1.5Statistically significant reduction[4]
200 (BID)8 weeks~1.5Statistically significant reduction[4]
BTZ-043 50 (QD)8 weeksDose-proportional, significant reductionDose-proportional, significant reduction[6][7]
100 (QD)8 weeksDose-proportional, significant reductionDose-proportional, significant reduction[6][7]
200 (QD)8 weeksDose-proportional, significant reductionDose-proportional, significant reduction[6][7]

QD: Once daily; BID: Twice daily

Table 2: Efficacy of DprE1 Inhibitors in the BALB/c Mouse Model

This is a commonly used immunocompetent mouse strain for TB drug efficacy studies.

CompoundDose (mg/kg) & ScheduleTreatment DurationMean Log10 CFU Reduction (Lungs) vs. UntreatedReference
TBA-7371 100 (QD)4 weeks>2.0 (acute model)[4]
100 (QD)Chronic model~1.5[4]
300 (QD)4 weeks~1.0 vs. start of treatment[8]
PBTZ169 Not specified4 weeks~1.0 vs. untreated[4]
BTZ-043 50 (QD)4 weeks~0.6 - 1.0[6][9]
250 (QD)8 weeks>2.4[9]

Experimental Protocols

Chronic Tuberculosis Mouse Infection Model (General Workflow)

The following diagram illustrates a typical workflow for evaluating the efficacy of anti-TB compounds in a chronic mouse infection model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Infection Aerosol Infection (e.g., M. tuberculosis Erdman, H37Rv, or Kurono) ~100-200 CFU/mouse Incubation Incubation Period (4-8 weeks to establish chronic infection and develop lung lesions) Infection->Incubation Treatment Drug Administration (e.g., Oral gavage, 5-7 days/week) - DprE1 Inhibitor (various doses) - Vehicle Control Incubation->Treatment Duration Treatment Duration (4 to 8 weeks) Treatment->Duration Endpoint Endpoint Analysis (at 4 and 8 weeks) Duration->Endpoint CFU Bacterial Load Enumeration (CFU counts in lungs and spleen) Endpoint->CFU Histo Histopathology (Evaluation of lung lesions) Endpoint->Histo

Caption: Generalized experimental workflow for in vivo efficacy testing in a chronic mouse TB model.

Detailed Methodologies
  • Animal Models: The most commonly used mouse strains for these studies are BALB/c and C3HeB/FeJ.[4][6][8][9] C3HeB/FeJ mice are increasingly utilized as they develop caseous necrotic granulomas that more closely resemble human tuberculosis pathology.[4][6][10]

  • Infection: Mice are typically infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., Erdman, H37Rv, or Kurono strains) to establish a pulmonary infection.[4][6][9]

  • Treatment Initiation: In chronic infection models, treatment is initiated several weeks (typically 4-8 weeks) post-infection to allow for the development of established lung pathology.[4][6]

  • Drug Administration: The DprE1 inhibitors are generally administered orally via gavage, once or twice daily, for a period of 4 to 8 weeks.[4][6][9]

  • Efficacy Evaluation: The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleen, determined by counting colony-forming units (CFUs) on agar plates.[4][6][9] Histopathological analysis of lung tissue is also often performed to assess the impact of treatment on inflammation and lesion severity.[6][11]

Conclusion

While the novel, in-silico-derived this compound represents an exciting development in the search for new anti-tubercular agents, it is currently in the earliest stages of the drug discovery pipeline. In contrast, several other DprE1 inhibitors, including OPC-167832, PBTZ169, TBA-7371, and BTZ-043, have demonstrated significant in vivo efficacy in various mouse models of tuberculosis.[4][6][8][9]

Among the compounds with available in vivo data, OPC-167832 has shown particularly potent bactericidal activity at low doses in the C3HeB/FeJ mouse model, which is a promising indicator for its potential clinical efficacy.[4][5][12] The other inhibitors also exhibit significant, albeit varied, levels of efficacy, highlighting the overall promise of the DprE1 inhibitor class.

The data presented in this guide underscores the importance of robust preclinical evaluation in relevant animal models to characterize and compare the potential of new drug candidates. Future studies will be necessary to determine the in vitro and, subsequently, the in vivo efficacy of this compound to understand its potential contribution to the fight against tuberculosis.

References

Comparative ADMET Properties of DprE1 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of leading Decaprenyl-Phosphoryl-β-D-Ribose 2'-Epimerase (DprE1) inhibitors, providing key experimental data to guide further research and development in the fight against tuberculosis.

Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. Several classes of DprE1 inhibitors have emerged, with some advancing to clinical trials. Understanding the comparative ADMET properties of these inhibitors is crucial for optimizing lead candidates and developing safer, more effective treatments. This guide provides an objective comparison of key DprE1 inhibitors, supported by available experimental data.

Comparative Analysis of Key DprE1 Inhibitors

DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, such as the benzothiazinones (BTZs) BTZ043 and Macozinone (PBTZ169), form an irreversible bond with a cysteine residue in the active site of DprE1.[1] Non-covalent inhibitors, including TBA-7371 and OPC-167832, bind reversibly to the enzyme. This fundamental difference in binding mode can influence their potency, duration of action, and off-target effects.

In Vivo Pharmacokinetic and Efficacy Data

The following table summarizes key experimental in vivo pharmacokinetic and efficacy data for prominent DprE1 inhibitors from studies in animal models and human clinical trials.

CompoundClassAnimal Model/ Study PopulationDoseKey Pharmacokinetic/Efficacy FindingsReference(s)
Macozinone (PBTZ169) CovalentBeagle Dogs160 mg (single oral)Rapidly eliminated with a short half-life (t½ = 3.2 h). Food increased Cmax by 1.8-fold and AUC by 1.3-fold. Extended-release formulations significantly increased bioavailability.[2][3]
Healthy Male Volunteers40-1280 mg (single and multiple doses)Rapidly absorbed (Tmax = 1.5-2.5 h). Dose-proportional Cmax and AUC up to 640 mg. Favorable safety and tolerability profile.[4][5]
OPC-167832 Non-covalentMice0.625-10 mg/kg (single oral)Dose-dependent increase in plasma and lung concentrations. Lung distribution was approximately 2 times higher than plasma. Half-life (t½) of 1.3-2.1 hours.[3]
Healthy Adults & TB Patients10-480 mg (single), 3-90 mg (multiple)Well-tolerated with favorable safety and pharmacokinetic profiles. Demonstrated potent early bactericidal activity in TB patients.[5]
BTZ043 CovalentNot specified in detail in the provided search resultsNot specifiedPrecursor to the optimized PBTZ169.[5]
TBA-7371 Non-covalentRodent modelNot specifiedDemonstrated efficacy in a rodent model of tuberculosis.[6]
Comparative Study Covalent & Non-covalentC3HeB/FeJ MiceVariedAll three inhibitors (TBA-7371, PBTZ169, OPC-167832) showed significant efficacy. OPC-167832 demonstrated superior efficacy, attributed to its low MIC and favorable distribution and retention in caseous necrotic lesions.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the DprE1-mediated cell wall synthesis pathway and a general workflow for ADMET profiling.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenyl-Phosphoryl-Ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenyl-Phosphoryl-2-keto-Arabinose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenyl-Phosphoryl-Arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_Inhibitors DprE1 Inhibitors (e.g., BTZs, TBA-7371, OPC-167832) DprE1_Inhibitors->DprE1 Inhibition

Caption: DprE1 pathway in mycobacterial cell wall synthesis and point of inhibition.

ADMET_Workflow cluster_in_vitro In Vitro ADMET Profiling cluster_in_vivo In Vivo Pharmacokinetics Absorption Absorption (e.g., Caco-2 Permeability) Lead_Optimization Lead Optimization Absorption->Lead_Optimization Metabolism Metabolism (e.g., Liver Microsomal Stability, CYP450 Inhibition) Metabolism->Lead_Optimization Distribution Distribution (e.g., Plasma Protein Binding) Distribution->Lead_Optimization Toxicity Toxicity (e.g., hERG Inhibition, Cytotoxicity) Toxicity->Lead_Optimization PK_Studies Pharmacokinetic Studies (e.g., in Mice, Rats, Dogs) Efficacy_Models Efficacy Models (e.g., TB-infected mice) PK_Studies->Efficacy_Models Clinical_Candidate Clinical Candidate Selection Efficacy_Models->Clinical_Candidate Test_Compound DprE1 Inhibitor (Test Compound) Test_Compound->Absorption Test_Compound->Metabolism Test_Compound->Distribution Test_Compound->Toxicity Lead_Optimization->PK_Studies

Caption: Generalized workflow for ADMET profiling of DprE1 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of ADMET studies. Below are protocols for key in vitro assays.

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The culture medium is removed from both the apical (top) and basolateral (bottom) chambers.

    • The test compound, dissolved in a transport buffer, is added to the apical chamber (for A-to-B permeability) or the basolateral chamber (for B-to-A permeability).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at specified time points.

    • The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

  • Assay Components:

    • Pooled human liver microsomes.

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Test compound.

    • Phosphate buffer (pH 7.4).

  • Assay Procedure:

    • The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target sites.

  • Apparatus: A 96-well equilibrium dialysis plate with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa) separating two chambers.

  • Assay Procedure:

    • One chamber of each well is filled with plasma spiked with the test compound.

    • The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).

    • The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

    • At equilibrium, samples are taken from both the plasma and buffer chambers.

    • The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers.

hERG Inhibition Assay

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

  • Methodology (Automated Patch Clamp):

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • The automated patch-clamp system establishes a whole-cell recording configuration.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • The test compound is applied at various concentrations, and the effect on the hERG current is measured.

  • Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Conclusion

The development of DprE1 inhibitors represents a significant advancement in the pursuit of new treatments for tuberculosis. The compounds that have progressed to clinical trials, including Macozinone (PBTZ169) and OPC-167832, generally exhibit promising efficacy and acceptable safety profiles in preclinical and early clinical studies. The available data suggests that both covalent and non-covalent inhibitors can be effective, with factors such as target residence time, distribution to the site of infection, and overall ADMET properties playing a crucial role in their in vivo performance. A thorough understanding and early assessment of these ADMET parameters, using standardized experimental protocols, are paramount for the successful development of the next generation of DprE1 inhibitors.

References

Validating the DprE1 Binding Site of Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme for the survival of Mycobacterium tuberculosis and a key target for novel anti-tuberculosis drugs. Covalent inhibitors targeting DprE1 have shown significant promise, with several candidates progressing through clinical trials. This guide provides a comparative overview of the experimental approaches used to validate the binding site of covalent DprE1 inhibitors, using data from well-characterized molecules as a framework for evaluating new compounds such as DprE1-IN-10.

Covalent Inhibition of DprE1: The Critical Role of Cys387

A significant class of DprE1 inhibitors functions by forming a covalent bond with a specific cysteine residue within the enzyme's active site.[1] In M. tuberculosis DprE1, this key residue is Cys387.[2] The validation of this binding site is a crucial step in the development of these inhibitors. The primary mechanism involves the reduction of a nitro group present on the inhibitor to a reactive nitroso species, which then forms a covalent adduct with the thiol group of Cys387.[3]

Comparative Efficacy of DprE1 Inhibitors

The potency of DprE1 inhibitors is a key performance indicator. The following table summarizes the in vitro efficacy of several notable covalent and non-covalent DprE1 inhibitors against M. tuberculosis.

Inhibitor ClassExample CompoundTargetMechanismMIC against Mtb H37Rv (ng/mL)IC50 against DprE1 (µM)
Benzothiazinone (Covalent)BTZ043DprE1Covalent adduct with Cys3871-
Benzothiazinone (Covalent)PBTZ169 (Macozinone)DprE1Covalent adduct with Cys3870.3-
Dinitrobenzamide (Covalent)DNBsDprE1Covalent adduct with Cys387--
Benzoquinoxaline (Non-covalent)VI-9376DprE1Non-covalent1000-
Quinoxaline (Non-covalent)Ty38cDprE1Non-covalent--

Note: Specific IC50 and MIC values can vary between studies and experimental conditions. The data presented is for comparative purposes.

Experimental Protocols for Binding Site Validation

Validating the covalent binding of an inhibitor to Cys387 of DprE1 involves a multi-faceted approach, combining structural, biochemical, and biophysical methods.

X-ray Crystallography

Objective: To directly visualize the covalent bond between the inhibitor and the Cys387 residue.

Methodology:

  • Protein Expression and Purification: Recombinant M. tuberculosis DprE1 is overexpressed and purified.[4]

  • Co-crystallization: The purified DprE1 is co-crystallized with the inhibitor of interest. For covalent inhibitors containing a nitro group, a pre-activated nitroso derivative may be used to facilitate the formation of the covalent complex for crystallization.[5]

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-inhibitor crystals. The resulting electron density map is used to solve the three-dimensional structure of the complex.[6] The structure reveals the precise atomic interactions, including the covalent bond between the inhibitor and the sulfur atom of Cys387.[7]

Site-Directed Mutagenesis

Objective: To confirm the essential role of Cys387 in the inhibitor's mechanism of action.

Methodology:

  • Mutant Generation: The codon for Cys387 in the dprE1 gene is mutated to encode for a different amino acid, typically one that cannot form a covalent bond, such as serine (C387S) or glycine (C387G).[8]

  • Enzyme Activity Assays: The wild-type and mutant DprE1 enzymes are expressed and purified. The inhibitory activity of the compound is then tested against both enzyme variants. A significant increase in the inhibitor's IC50 value for the mutant enzyme compared to the wild-type is strong evidence for the critical role of Cys387.[8]

  • Whole-Cell Activity Assays: The susceptibility of M. tuberculosis strains expressing the wild-type or mutant DprE1 to the inhibitor is determined by measuring the Minimum Inhibitory Concentration (MIC). Strains with the C387 mutation are expected to show resistance to the covalent inhibitor.[8]

Mass Spectrometry

Objective: To confirm the formation of a covalent adduct between DprE1 and the inhibitor.

Methodology:

  • Incubation: Purified DprE1 is incubated with the inhibitor.

  • Mass Analysis: The protein-inhibitor complex is analyzed by mass spectrometry. An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[9]

  • Peptide Mapping: The protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. This allows for the identification of the specific peptide containing the modified Cys387 residue.[9]

Enzyme Kinetics

Objective: To characterize the kinetics of inhibition.

Methodology:

  • Progress Curve Analysis: The enzymatic activity of DprE1 is monitored over time in the presence of different concentrations of the inhibitor. Covalent inhibitors typically exhibit time-dependent inhibition, where the rate of inhibition increases with the incubation time.[10]

  • Determination of Kinetic Parameters: The observed rate constants of inactivation (kobs) are determined from the progress curves and plotted against the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

Visualizing the Validation Workflow

The following diagrams illustrate the key experimental workflows for validating the DprE1 binding site of a covalent inhibitor.

experimental_workflow cluster_structural Structural Validation cluster_biochemical Biochemical Validation cluster_biophysical Biophysical Validation protein_prep DprE1 Expression & Purification cocrystal Co-crystallization with Inhibitor protein_prep->cocrystal xray X-ray Diffraction cocrystal->xray structure 3D Structure Solution xray->structure mutagenesis Site-Directed Mutagenesis (C387S) enzyme_assay Enzyme Kinetics (WT vs Mutant) mutagenesis->enzyme_assay mic_testing Whole-Cell MIC (WT vs Mutant) mutagenesis->mic_testing incubation DprE1 Incubation with Inhibitor mass_spec Mass Spectrometry incubation->mass_spec adduct_confirm Covalent Adduct Confirmation mass_spec->adduct_confirm dpre1_pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-D-erythro-pentose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor Covalent Inhibitor (e.g., this compound) Inhibitor->Inhibition Inhibition->DprE1

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DprE1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of DprE1-IN-10, a decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor used in tuberculosis research.[1] Adherence to these procedures is vital for protecting personnel and the environment.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the nature of similar laboratory chemicals, the following handling precautions are advised. This compound is intended for research use only and should not be used for personal consumption, as it may be dangerous.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, it should be immediately contained, and the clean-up material must be managed as non-creditable hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.

  • Waste Identification and Classification:

    • This compound should be treated as hazardous chemical waste. All wastes must be accurately described to ensure proper segregation and handling.[3][4]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Segregation and Containerization:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled hazardous waste container. The container must be in good condition, with no cracks or leaks, and compatible with the chemical.[3]

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[5] The prohibition of sewering hazardous waste pharmaceuticals is a key regulatory requirement.[5]

    • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a rigid, puncture-resistant, and sealable sharps container.[6]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. This is a requirement to ensure proper characterization and disposal by EHS personnel.[4]

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory where the waste was generated.[4]

    • Ensure containers are kept closed at all times, except when adding waste.[4]

    • Segregate waste containers by chemical compatibility to prevent adverse reactions.[4]

  • Disposal Request and Pickup:

    • Contact your institution's EHS office to request a pickup for the hazardous waste. Follow their specific procedures for scheduling a collection.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of the closely related compound, DprE1-IN-1, are provided below for reference.

PropertyValue
Chemical Name DprE1-IN-1
CAS Number 920459-41-2
Molecular Formula C₁₉H₂₁N₃O₆S₂
Molecular Weight 451.52 g/mol
Appearance Powder
Purity >99%
Storage (Powder) -20°C for up to 2 years
Storage (Solution) -80°C in DMSO for up to 6 months

Data for DprE1-IN-1, a similar compound.[7][8]

Experimental Protocols

This compound is identified as a DprE1 inhibitor for tuberculosis research.[1] The general experimental context involves its use as a potential anti-mycobacterial agent. While specific experimental protocols for this compound are not detailed in the provided search results, a related compound, DprE1-IN-1, has been shown to have potent activity against both drug-susceptible and drug-resistant tuberculosis strains.[7][9] It has also demonstrated low cytotoxicity and good intracellular antimycobacterial activity.[7][9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DprE1_IN_10_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste by Type A->B Step 1 C Containerize in Appropriate Labeled Waste Containers B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup from EHS D->E Step 4 F EHS Collects Waste E->F Step 5 G Final Disposal at a Licensed Facility F->G Step 6

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with the precautions required for a hazardous chemical of unknown toxicity. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.